molecular formula C6H4BrNO2 B561864 1-Bromo-2-nitrobenze-d4 CAS No. 1020720-09-5

1-Bromo-2-nitrobenze-d4

Cat. No.: B561864
CAS No.: 1020720-09-5
M. Wt: 206.031
InChI Key: ORPVVAKYSXQCJI-RHQRLBAQSA-N
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Description

1-Bromo-2-nitrobenze-d4, also known as this compound, is a useful research compound. Its molecular formula is C6H4BrNO2 and its molecular weight is 206.031. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2,3,4,5-tetradeuterio-6-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPVVAKYSXQCJI-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])Br)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661829
Record name 1-Bromo-2-nitro(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020720-09-5
Record name 1-Bromo-2-nitro(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-Bromo-2-nitrobenzene-d4 chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-2-nitrobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-Bromo-2-nitrobenzene-d4 (CAS No: 1020720-09-5), a deuterated aromatic compound of significant utility in modern chemical and pharmaceutical research.[1][2] We will delve into its fundamental physicochemical properties, outline a representative synthetic pathway, and explore its primary application as a high-fidelity internal standard for mass spectrometry-based quantitative analysis. Furthermore, this document details essential protocols for its analytical characterization and discusses critical safety and handling procedures. The insights provided herein are curated to support professionals in drug metabolism, pharmacokinetics, and synthetic chemistry in leveraging this stable isotope-labeled compound to its fullest potential.

Introduction: The Significance of Deuterated Internal Standards

In the landscape of quantitative analysis, particularly within the pharmaceutical industry, the pursuit of accuracy and precision is paramount. Stable Isotope-Labeled (SIL) compounds, where one or more atoms are replaced by a heavier isotope (e.g., deuterium for hydrogen), represent the gold standard for internal standards in mass spectrometry. The rationale is elegantly simple: a deuterated compound is chemically almost identical to its non-labeled counterpart, or analyte. This results in nearly identical behavior during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.

1-Bromo-2-nitrobenzene-d4 is the deuterated analogue of 1-Bromo-2-nitrobenzene.[3] Its utility stems from this principle, providing a robust tool to correct for sample loss during extraction and to mitigate the notorious "matrix effects" that can plague bioanalytical assays. By introducing a known quantity of the deuterated standard into a sample, the ratio of the analyte's signal to the standard's signal can be used to calculate the analyte's concentration with exceptional accuracy, irrespective of variations in sample handling or instrument response.

Physicochemical Properties

The foundational properties of 1-Bromo-2-nitrobenzene-d4 are critical for its effective use and handling. These characteristics, compiled from authoritative sources, are summarized below.

PropertyValueSource(s)
Chemical Name 1-Bromo-2-nitrobenzene-d4
Synonyms 2-Bromonitrobenzene-d4, o-Bromonitrobenzene-d4[1][2][3]
CAS Number 1020720-09-5[1][3]
Molecular Formula C₆D₄BrNO₂[1][3]
Molecular Weight 206.03 g/mol [4]
Appearance Solid, often light yellow[3][5]
Melting Point 40-42 °C[3]
Boiling Point 261 °C (for non-deuterated)[3][5]
Isotopic Purity Typically ≥98 atom % D
Chemical Purity Typically ≥98%
Flash Point 112 °C (233.6 °F)
InChI Key ORPVVAKYSXQCJI-RHQRLBAQSA-N

Synthesis and Isotopic Labeling

The synthesis of 1-Bromo-2-nitrobenzene-d4 is typically achieved through the electrophilic nitration of a deuterated precursor. The non-deuterated analogue's synthesis involves the nitration of bromobenzene, a classic example of an electrophilic aromatic substitution reaction where the bromine atom acts as an ortho-para directing group.[6] A similar logic applies to the synthesis of the deuterated version, starting with a deuterated bromobenzene.

Causality of Experimental Design

The choice of a strong acid mixture, such as nitric acid and sulfuric acid, is crucial for generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[6] Temperature control is a critical parameter; the reaction is exothermic, and excessive heat can lead to the formation of dinitrated byproducts.[6] The purification method, typically recrystallization, leverages the solubility differences between the desired ortho-isomer and the para-isomer byproduct to achieve high purity.[6]

Alternatively, modern methods involving hydrogen-isotope exchange (HIE) catalyzed by transition metals like silver offer a direct route to deuterate nitroaromatic compounds, providing high levels of deuterium incorporation at specific positions.[7]

Illustrative Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis start Bromobenzene-d5 reaction_vessel Reaction Vessel (Cooled, e.g., 0-10°C) start->reaction_vessel Slow Addition reagents Conc. HNO₃ / Conc. H₂SO₄ reagents->reaction_vessel quench Quench on Ice Water reaction_vessel->quench Pour mixture filtration Vacuum Filtration quench->filtration Collect solid recrystallize Recrystallization (e.g., from Ethanol) filtration->recrystallize dry Dry Product recrystallize->dry qc QC Analysis (NMR, MS, Purity) dry->qc final_product 1-Bromo-2-nitrobenzene-d4 qc->final_product

Caption: Synthetic workflow for 1-Bromo-2-nitrobenzene-d4.

Step-by-Step Synthetic Protocol (Conceptual)
  • Nitrating Mixture Preparation: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid while stirring. Maintain a low temperature.

  • Reaction: To a separate, cooled reaction vessel containing Bromobenzene-d5, add the prepared nitrating mixture dropwise. The temperature should be carefully controlled to remain below ambient temperature to favor mono-nitration and control the isomer ratio.

  • Quenching: After the reaction is complete (monitored by TLC or GC), the reaction mixture is carefully poured onto crushed ice. This precipitates the crude product.

  • Isolation: The solid product is collected by vacuum filtration and washed with cold water to remove residual acids.

  • Purification: The crude solid, a mixture of ortho and para isomers, is purified by recrystallization from a suitable solvent like ethanol. The less soluble para isomer crystallizes out first upon cooling, while the desired ortho product remains in the mother liquor. Evaporation of the solvent from the filtrate yields the 1-bromo-2-nitrobenzene-d4, which may require further purification.[6]

  • Drying and Characterization: The purified product is dried under vacuum. Its identity, chemical purity, and isotopic enrichment are confirmed using NMR and MS analysis.

Applications in Quantitative Analysis

The primary and most critical application of 1-Bromo-2-nitrobenzene-d4 is as an internal standard for the quantification of its non-labeled analogue or structurally similar compounds using isotope dilution mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[][9][10]

Mechanism of Action as an Internal Standard
  • Spiking: A precise, known amount of 1-Bromo-2-nitrobenzene-d4 is added ("spiked") into every sample, calibrator, and quality control sample at the very beginning of the analytical workflow.

  • Co-Processing: The deuterated standard undergoes every subsequent step—extraction, cleanup, concentration, and injection—alongside the analyte. Because their physicochemical properties are nearly identical, any loss of the analyte during this process is mirrored by a proportional loss of the internal standard.

  • Co-Elution: In chromatography, the deuterated standard co-elutes with the analyte, appearing at the same retention time. This ensures that any temporal variations in the mass spectrometer's sensitivity (ion suppression or enhancement) affect both molecules equally.

  • Mass-Based Detection: The mass spectrometer detects both the analyte (e.g., M) and the internal standard (M+4) simultaneously.

  • Ratio-Based Quantification: A calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. The concentration of the analyte in unknown samples is then calculated from their measured peak area ratio using this curve. This ratiometric approach effectively cancels out variability, leading to highly accurate and precise results.

Workflow for LC-MS Quantification using a SIL Internal Standard

G cluster_prep Sample Preparation cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike IS into Sample sample->spike is_stock 1-Bromo-2-nitrobenzene-d4 (Known Concentration) is_stock->spike extract Protein Precipitation &/or LLE/SPE spike->extract evap_recon Evaporate & Reconstitute extract->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms chrom Extract Ion Chromatograms (Analyte & IS) lcms->chrom integrate Integrate Peak Areas chrom->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio quant Quantification (vs. Calibration Curve) ratio->quant

Caption: LC-MS quantification workflow using a SIL internal standard.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and isotopic distribution of 1-Bromo-2-nitrobenzene-d4 is non-negotiable for its use as a quantitative standard. A combination of spectroscopic and chromatographic techniques is employed for this self-validating system.

  • Mass Spectrometry (MS): This is the definitive technique to confirm the mass and isotopic enrichment. The mass spectrum will show a molecular ion peak at m/z corresponding to the deuterated compound (e.g., 205/207 for C₆D₄⁷⁹Br¹⁶O₂ / C₆D₄⁸¹Br¹⁶O₂), which is 4 mass units higher than the non-deuterated analogue (m/z 201/203).[11][12] The relative intensities of the M, M+1, M+2, etc., peaks are used to calculate the deuterium incorporation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This spectrum is used to confirm the absence of hydrogen atoms on the aromatic ring. The characteristic signals for the aromatic protons seen in the non-deuterated compound (typically between 7.4 and 7.8 ppm) should be absent or significantly diminished, confirming high levels of deuteration.[13]

    • ¹³C NMR: Can be used to confirm the carbon skeleton of the molecule.

  • Chromatography (GC/HPLC): A chromatographic method is used to determine the chemical purity of the compound, ensuring that it is free from synthetic precursors, isomers, or other contaminants.

Illustrative QC Protocol
  • Purity Assessment: Dissolve a sample in a suitable solvent (e.g., acetone) and analyze by GC-FID or HPLC-UV. Calculate purity based on the peak area percentage of the main component.

  • Identity Confirmation by MS: Analyze the sample via GC-MS or direct infusion ESI-MS. Confirm the molecular ion cluster corresponds to the M+4 mass of the deuterated compound.

  • Isotopic Enrichment Verification by NMR: Prepare a concentrated sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Integrate any residual proton signals against a known internal standard to confirm that the isotopic purity meets specifications (e.g., >98 atom % D).

Safety and Handling

1-Bromo-2-nitrobenzene-d4, like its non-deuterated counterpart, is classified as a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled.[3][5][14] It is also known to cause skin and serious eye irritation.[3][5][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][14] Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][14] Keep away from strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Conclusion

1-Bromo-2-nitrobenzene-d4 is a highly valuable tool for the modern analytical and medicinal chemist. Its role as a stable isotope-labeled internal standard enables researchers to achieve the highest levels of accuracy and precision in quantitative mass spectrometry, a capability that is fundamental to drug discovery and development. A thorough understanding of its properties, synthesis, and proper application, as detailed in this guide, is essential for harnessing its full potential in generating reliable and reproducible scientific data.

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"Physical and chemical properties of 1-Bromo-2-nitrobenzene-d4"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromo-2-nitrobenzene-d4. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its applications, reactivity, and handling.

Introduction: The Significance of Isotopic Labeling

1-Bromo-2-nitrobenzene-d4 is the deuterated analogue of 1-bromo-2-nitrobenzene, in which the four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution, while having a minimal impact on the compound's fundamental chemical reactivity, introduces a significant mass shift. This key difference makes it an invaluable tool in modern analytical and medicinal chemistry.

The primary utility of this compound stems from its application as an internal standard in quantitative mass spectrometry-based analyses, for tracing metabolic pathways, and in the synthesis of deuterated pharmaceutical candidates. The deuterium labeling allows for the differentiation of the labeled molecule from its endogenous or non-labeled counterparts, which is critical for Absorption, Distribution, Metabolism, and Excretion (ADME) studies and for investigating kinetic isotope effects in reaction mechanisms.[]

Physicochemical Properties

The core physical and chemical characteristics of 1-Bromo-2-nitrobenzene-d4 are summarized below. These properties are fundamental to its handling, storage, and application in experimental design.

PropertyValueSource(s)
CAS Number 1020720-09-5[2][3]
Molecular Formula C₆D₄BrNO₂
Molecular Weight 206.03 g/mol [3][4]
Appearance Yellow Solid[3][5]
Melting Point 40-42 °C (lit.)
Boiling Point 261 °C (lit.) (for non-deuterated)[6][7]
Flash Point 112 °C (233.6 °F) - closed cup
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98% (CP)
Solubility Sparingly soluble in water. Soluble in acetone, chloroform, dichloromethane, ethanol, and ethyl acetate.[8][]

Molecular Structure and Spectroscopic Profile

A precise understanding of the molecular structure and its corresponding spectral signature is crucial for compound identification and characterization.

Chemical Identifiers:

  • IUPAC Name: 1-bromo-2,3,4,5-tetradeuterio-6-nitrobenzene[2]

  • SMILES String: [2H]c1c([2H])c([2H])c(c(Br)c1[2H])=O

  • InChI Key: ORPVVAKYSXQCJI-RHQRLBAQSA-N

Caption: Molecular structure of 1-Bromo-2-nitrobenzene-d4.

Spectroscopic Analysis: A Comparative Insight
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most profound difference is observed in the ¹H NMR spectrum, where the aromatic proton signals typically seen for the non-deuterated analog are absent.[10] This confirms the successful incorporation of deuterium. In the ¹³C NMR spectrum, the carbon signals will show coupling to deuterium (C-D coupling) and may exhibit an isotopic shift (a slight change in chemical shift) compared to the non-deuterated compound.

  • Mass Spectrometry (MS): Mass spectrometry readily distinguishes the deuterated compound from its unlabeled counterpart. 1-Bromo-2-nitrobenzene-d4 exhibits a mass shift of M+4, a direct consequence of replacing four protium atoms (¹H) with deuterium (²H). This property is the cornerstone of its use as an internal standard. The fragmentation pattern will be similar to the unlabeled compound, but fragments containing the deuterated ring will be shifted by the appropriate mass units.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the nitro group (typically strong asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹) and the C-Br bond (usually in the fingerprint region). A key difference from the non-deuterated version is the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2300 cm⁻¹) than the C-H stretches (around 3000-3100 cm⁻¹).[12]

Chemical Reactivity and Synthetic Utility

The chemical behavior of 1-Bromo-2-nitrobenzene-d4 is governed by the interplay between the bromine atom and the electron-withdrawing nitro group.

  • Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group, positioned ortho to the bromine, significantly activates the aromatic ring towards nucleophilic attack. This makes the bromine atom a good leaving group in SNAr reactions. The intermediate Meisenheimer complex is stabilized by resonance involving the nitro group, facilitating the substitution.[13][14] This reactivity is exploited to introduce a variety of nucleophiles at the C1 position.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation is a cornerstone of synthetic chemistry, providing a pathway to deuterated anilines, which are precursors to a wide range of heterocyclic compounds and other complex molecules used in drug discovery.[15][16]

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond serves as a handle for forming new carbon-carbon or carbon-heteroatom bonds. It can participate in reactions such as Suzuki, Heck, and Ullmann couplings, allowing for the construction of more complex deuterated molecules.[6]

  • Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group and a meta-director for electrophilic substitution. Therefore, further electrophilic substitution on the ring is generally difficult and would be directed to the positions meta to the nitro group (C4 and C6).[17]

Key Applications in Scientific Research

The unique properties of 1-Bromo-2-nitrobenzene-d4 make it a versatile tool for specialized applications.

  • Internal Standard for Bioanalysis: In pharmacokinetic studies, accurately quantifying a drug or metabolite in a complex biological matrix (like plasma or urine) is critical. Due to its chemical similarity and mass difference, 1-Bromo-2-nitrobenzene-d4 can be used to synthesize a stable isotope-labeled internal standard (SIL-IS) for an analyte containing the 1-bromo-2-nitrophenyl moiety. The SIL-IS is added at a known concentration to samples, co-elutes with the analyte during chromatography, and corrects for variations in sample preparation and instrument response, ensuring highly accurate quantification by LC-MS.[]

  • Mechanistic Elucidation: The kinetic isotope effect (KIE) is a powerful tool for studying reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if a C-H (or C-D) bond is broken in the rate-determining step of a reaction. This provides critical insight into transition state structures and reaction pathways.[]

  • Synthesis of Deuterated Molecules: It serves as a versatile building block for the synthesis of more complex deuterated molecules, including active pharmaceutical ingredients (APIs). Incorporating deuterium into drug molecules can sometimes alter their metabolic profiles, potentially leading to improved pharmacokinetic properties such as a longer half-life or reduced formation of toxic metabolites.[][15]

Experimental Protocol: Illustrative Synthesis

The synthesis of 1-Bromo-2-nitrobenzene-d4 conceptually follows the established procedures for its non-deuterated analog, starting with the appropriately deuterated precursor. The following protocol describes the nitration of bromobenzene, which is directly applicable to the synthesis of the title compound by substituting bromobenzene with bromobenzene-d5.

Protocol: Nitration of Bromobenzene [17]

Objective: To synthesize 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene via electrophilic aromatic substitution.

Materials:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Bromobenzene

  • Ice bath

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • 95% Ethanol for recrystallization

Procedure:

  • Prepare the Nitrating Mixture: In a fume hood, carefully add 4.0 mL of concentrated sulfuric acid to a 50-mL Erlenmeyer flask. Cool the flask in an ice-water bath.

  • Slowly add 4.0 mL of concentrated nitric acid to the cooled sulfuric acid while stirring. Keep the mixture in the ice bath.

  • Addition of Bromobenzene: While maintaining the low temperature and continuous stirring, add bromobenzene dropwise to the nitrating mixture over a period of 10-15 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent over-nitration.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes, then remove it and let it stir at room temperature for another 15 minutes.

  • Quenching: Carefully pour the reaction mixture over a beaker of crushed ice. This will cause the crude product to precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.

  • Purification (Separation of Isomers): The crude product is a mixture of ortho and para isomers. The para isomer (1-bromo-4-nitrobenzene) is less soluble in ethanol than the ortho isomer (1-bromo-2-nitrobenzene).[17] Recrystallization from hot 95% ethanol will yield the para isomer as crystals upon cooling. The desired ortho isomer will remain in the ethanol filtrate. Evaporation of the ethanol will yield the crude 1-bromo-2-nitrobenzene, which can be further purified by chromatography if necessary.

Caption: Experimental workflow for the synthesis of 1-bromo-nitrobenzene isomers.

Safety and Handling

1-Bromo-2-nitrobenzene-d4 should be handled with care, following standard laboratory safety procedures.

  • Hazard Classification: The compound is classified as Acute Toxicity, Category 4 (Oral, Dermal, Inhalation). It causes skin irritation (Category 2) and serious eye irritation (Category 2).[5][18]

  • Precautionary Measures:

    • Always handle in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC or nitrile), safety goggles with side shields, and a lab coat.[19]

    • Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[18]

    • Wash hands thoroughly after handling.[19]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.[6][19]

Conclusion

1-Bromo-2-nitrobenzene-d4 is a specialized chemical reagent of significant value to the scientific community. Its well-defined physical properties, predictable chemical reactivity, and, most importantly, its isotopic label make it an indispensable tool for quantitative bioanalysis, mechanistic studies, and the synthesis of deuterated compounds for pharmaceutical research. Proper understanding of its characteristics and adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

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An In-Depth Technical Guide to 1-Bromo-2-nitrobenzene-d4 (CAS: 1020720-09-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Modern Analytics

In the landscape of advanced analytical chemistry, particularly within pharmaceutical and bioanalytical research, the quest for precision and accuracy is paramount. Stable isotope-labeled internal standards (SIL-IS) have become the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[1] 1-Bromo-2-nitrobenzene-d4, a deuterated analog of 1-bromo-2-nitrobenzene, embodies the utility of such compounds. By replacing four hydrogen atoms on the benzene ring with deuterium, a stable, non-radioactive isotope of hydrogen, this molecule serves as an ideal internal standard.[1][2] Its near-identical physicochemical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations that can compromise data integrity.[1] This guide provides a comprehensive overview of 1-Bromo-2-nitrobenzene-d4, from its synthesis and characterization to its practical application and safe handling.

Chemical and Physical Properties

1-Bromo-2-nitrobenzene-d4 is a yellow solid at room temperature.[3][4] The introduction of four deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart.

PropertyValueSource(s)
CAS Number 1020720-09-5[3]
Molecular Formula C₆BrD₄NO₂[3]
Molecular Weight 206.03 g/mol [3]
Exact Mass 204.96800 Da[3]
Appearance Yellow Solid[3][4]
Synonyms 2-Bromonitrobenzene-d4, 1-bromo-2,3,4,5-tetradeuterio-6-nitrobenzene[3]

Synthesis and Purification: A Mechanistic Approach

While specific synthesis documentation for 1-Bromo-2-nitrobenzene-d4 is not publicly detailed, a plausible and efficient route involves the deuteration of a suitable precursor followed by nitration. A common method for deuterating aromatic rings is through an H-D exchange reaction.[5][6]

Proposed Synthesis Workflow

Synthesis_Workflow Bromobenzene Bromobenzene Deuterated_Bromobenzene Bromobenzene-d5 Bromobenzene->Deuterated_Bromobenzene H-D Exchange (e.g., D₂O, Pt/C catalyst) Target_Molecule 1-Bromo-2-nitrobenzene-d4 Deuterated_Bromobenzene->Target_Molecule Nitration (HNO₃, H₂SO₄)

Caption: Proposed synthetic route for 1-Bromo-2-nitrobenzene-d4.

Step-by-Step Experimental Protocol (Proposed)

Part 1: Deuteration of Bromobenzene

  • Catalyst Preparation: In a high-pressure reaction vessel, add a catalytic amount of platinum on carbon (Pt/C).

  • Reaction Setup: Add bromobenzene to the vessel, followed by an excess of deuterium oxide (D₂O) to serve as the deuterium source.

  • H-D Exchange: Seal the vessel and introduce hydrogen gas (H₂) to activate the catalyst. Heat the mixture to facilitate the exchange of aromatic protons with deuterium.[2][5] The reaction progress can be monitored by taking small aliquots and analyzing them via NMR spectroscopy to determine the degree of deuteration.

  • Work-up: After the desired level of deuteration is achieved, cool the reaction mixture and filter to remove the catalyst. The organic layer containing bromobenzene-d5 is then separated from the aqueous layer.

Part 2: Nitration of Bromobenzene-d5

  • Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) under cold conditions (e.g., an ice bath).

  • Electrophilic Aromatic Substitution: Slowly add the synthesized bromobenzene-d5 to the nitrating mixture with constant stirring, maintaining a low temperature to control the exothermic reaction and prevent over-nitration. The bromine atom is an ortho-, para-directing group, leading to a mixture of 1-bromo-2-nitrobenzene-d4 and 1-bromo-4-nitrobenzene-d4.

  • Quenching and Extraction: Pour the reaction mixture over ice water to precipitate the crude product. The solid is then collected by filtration.

  • Purification: The mixture of isomers can be separated by recrystallization, leveraging the different solubilities of the ortho and para products. The desired 1-bromo-2-nitrobenzene-d4 can be further purified using column chromatography.

Analytical Characterization

The identity and purity of synthesized 1-Bromo-2-nitrobenzene-d4 must be rigorously confirmed. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: For a fully deuterated aromatic ring, the proton NMR spectrum should show a significant reduction or absence of signals in the aromatic region (typically 7.0-8.0 ppm) compared to the unlabeled compound.[7] Any residual proton signals would indicate incomplete deuteration.

  • ²H NMR (Deuterium NMR): This technique can be used to confirm the presence and location of deuterium atoms on the aromatic ring.

  • ¹³C NMR: The carbon spectrum will show characteristic shifts for the aromatic carbons, with the C-D couplings providing further evidence of deuteration.

Predicted ¹H NMR Chemical Shifts (based on non-deuterated analogue): The spectrum of 1-bromo-2-nitrobenzene shows complex multiplets in the aromatic region. For the d4 isotopologue, these signals would be absent.[7]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic purity.

  • Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the mass of 1-Bromo-2-nitrobenzene-d4 (approximately 205 Da).[3] The presence of bromine will result in a characteristic M+2 isotopic pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br.

  • Fragmentation Pattern: The fragmentation pattern of aromatic nitro compounds often involves the loss of NO₂ and other characteristic fragments.[8] For the deuterated compound, the fragments will have masses shifted by the number of deuterium atoms they contain.

Predicted Major Fragments (based on non-deuterated analogue):

  • [M-NO₂]⁺

  • Fragments corresponding to the deuterated phenyl cation.

Application in Quantitative LC-MS Analysis

The primary application of 1-Bromo-2-nitrobenzene-d4 is as an internal standard in LC-MS-based quantification of the corresponding unlabeled analyte in complex matrices.[1]

Workflow for Bioanalytical Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with 1-Bromo-2-nitrobenzene-d4 Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Detailed Experimental Protocol: Quantification in a Biological Matrix
  • Preparation of Standards and Samples:

    • Prepare a stock solution of 1-Bromo-2-nitrobenzene-d4 (Internal Standard, IS) at a known concentration in a suitable organic solvent.

    • Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma) with known concentrations of the unlabeled analyte and a constant concentration of the IS.

    • For unknown samples, add the same constant amount of the IS to each.

  • Sample Extraction (Liquid-Liquid Extraction Example):

    • To the spiked samples, add a water-immiscible organic solvent (e.g., ethyl acetate).

    • Vortex vigorously to ensure thorough mixing and extraction of the analyte and IS into the organic phase.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

  • LC-MS Conditions:

    • Liquid Chromatography: Use a suitable C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape. The nearly identical properties of the analyte and IS should result in their co-elution.[9]

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both the analyte and the IS.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS in all samples.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Safety and Handling

1-Bromo-2-nitrobenzene-d4 should be handled with the same precautions as its non-deuterated counterpart and other nitroaromatic compounds. These compounds are generally considered hazardous.[10][11][12]

GHS Hazard Classification (based on 1-Bromo-2-nitrobenzene): [3][13]

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[13]

  • Skin Corrosion/Irritation: Causes skin irritation.[13]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[13]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[13]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

Storage and Disposal:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-2-nitrobenzene-d4 is a valuable tool for researchers requiring high-fidelity quantitative data. Its role as a deuterated internal standard in LC-MS applications is critical for mitigating analytical variability and ensuring the reliability of results in drug development, clinical diagnostics, and environmental monitoring. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective and responsible use in the laboratory.

References

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  • Development of Flow Synthesis Method for Deuterated Aromatic Compounds. (n.d.).
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  • Aromatic ring favorable and efficient H–D exchange reaction catalyzed by Pt/C. (n.d.).
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  • SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. (n.d.). Canadian Science Publishing. Retrieved from [Link]

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A Technical Guide to 1-Bromo-2-nitrobenzene-d4: Physicochemical Properties and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-Bromo-2-nitrobenzene-d4, a deuterated analog of the common organic synthesis intermediate, 1-Bromo-2-nitrobenzene. We will explore its core physicochemical properties, the scientific rationale behind its deuteration, and its critical applications in modern research, particularly within the pharmaceutical and life sciences sectors.

Core Physicochemical Data and Isotopic Comparison

1-Bromo-2-nitrobenzene-d4 is distinguished from its non-deuterated ("light") isotopologue by the substitution of four hydrogen atoms on the phenyl ring with deuterium. This isotopic labeling results in a precise mass shift, which is fundamental to its primary applications. The key properties are summarized below for direct comparison.

Property1-Bromo-2-nitrobenzene-d4 (Labeled)1-Bromo-2-nitrobenzene (Unlabeled)
Chemical Formula C₆D₄BrNO₂[1][2][3][4]C₆H₄BrNO₂[5][6][7]
Molecular Weight 206.03 g/mol [1][2][3][8]202.01 g/mol [6]
CAS Number 1020720-09-5[1][2][4][9]577-19-5[5][6]
Synonyms 2-Bromonitrobenzene-d4, o-Bromonitrobenzene-d4[4]2-Bromonitrobenzene, o-Nitrophenyl bromide[6][7]
Physical Form Solid[1]Light yellow solid[7]
Melting Point 40-42 °C[1]40-43 °C[6]
Typical Isotopic Purity ≥98 atom % D[1]Not Applicable

The increase in molecular weight by approximately 4 Da is the direct and intended consequence of replacing four protium (¹H) atoms with their heavier deuterium (²H) isotopes. This mass difference is easily detectable by mass spectrometry, forming the basis for many of its applications without significantly altering the compound's chemical reactivity or physical properties like melting point.

Molecular Structure and Labeling

The structure of 1-Bromo-2-nitrobenzene-d4 is characterized by a benzene ring substituted with a bromine atom and a nitro group at adjacent positions (ortho substitution). The "d4" designation specifically indicates that the four remaining hydrogen positions on the aromatic ring have been replaced with deuterium.

molecular_structure cluster_main 1-Bromo-2-nitrobenzene-d4 C1 C C2 C C1->C2 Br Br C1->Br C3 C C2->C3 N N C2->N C4 C C3->C4 D1 D C3->D1 C5 C C4->C5 D2 D C4->D2 C6 C C5->C6 D3 D C5->D3 C6->C1 D4 D C6->D4 O1 O N->O1 + O2 O N->O2 -

Caption: Molecular structure of 1-Bromo-2-nitrobenzene-d4.

The Scientific Rationale for Deuteration

The decision to use a deuterated compound is driven by the Kinetic Isotope Effect (KIE) , a foundational principle in physical organic chemistry. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-protium (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as a rate-determining step will proceed more slowly when a C-D bond must be broken instead.

This phenomenon is strategically exploited in drug development and metabolic research.[10]

  • Metabolic Stability: Many drug molecules are cleared from the body via oxidation of C-H bonds by metabolic enzymes, such as the Cytochrome P450 (CYP) family. By selectively replacing hydrogen with deuterium at these "soft spots," the rate of metabolism can be significantly reduced.[10] This can improve a drug's pharmacokinetic profile by increasing its half-life and bioavailability, potentially leading to lower or less frequent dosing.[10]

  • Internal Standards: In quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated analogs are the gold standard for internal standards. They co-elute with the non-deuterated analyte but are distinguished by their higher mass. This allows for precise quantification by correcting for variations in sample preparation and instrument response.

Key Applications in Research and Development

The unique properties of 1-Bromo-2-nitrobenzene-d4 make it a valuable tool in several scientific domains.

Pharmacokinetic and Drug Metabolism (DMPK) Studies

While not a drug itself, 1-Bromo-2-nitrobenzene-d4 serves as a labeled building block. It can be used to synthesize more complex deuterated molecules. Researchers can incorporate it into a potential drug candidate to investigate the influence of deuterium substitution on the drug's metabolism and overall pharmacokinetic behavior.[] This "deuterium switch" approach is a recognized strategy for improving existing drug molecules.[10]

Versatile Synthetic Intermediate

The unlabeled form, 1-Bromo-2-nitrobenzene, is a versatile intermediate.[12] The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Ullmann), while the nitro group can be easily reduced to an amine, providing a gateway to a wide range of nitrogen-containing compounds.[12][13] The deuterated version, 1-Bromo-2-nitrobenzene-d4, allows for the synthesis of isotopically labeled derivatives for use in the applications described above.[4][14]

Experimental Workflow: Use as an Internal Standard

The following diagram illustrates the workflow for using a deuterated compound like 1-Bromo-2-nitrobenzene-d4 as an internal standard (IS) in a quantitative LC-MS experiment to measure its unlabeled analog.

workflow sample Biological Sample (e.g., Plasma) add_is Spike with known amount of 1-Bromo-2-nitrobenzene-d4 (IS) sample->add_is extract Sample Preparation (e.g., Protein Precipitation, SPE) add_is->extract inject LC-MS Injection extract->inject lc Chromatographic Separation (Analyte and IS co-elute) inject->lc ms Mass Spectrometric Detection (Separate by m/z) lc->ms Analyte (m/z 202.0) IS (m/z 206.0) quant Quantification (Ratio of Analyte Area / IS Area) ms->quant

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Synthesis and Quality Control

The synthesis of deuterated aromatics often involves a hydrogen-isotope exchange (HIE) reaction. Modern methods may employ catalysts, such as silver complexes, to facilitate the exchange of hydrogen atoms with deuterium from a source like heavy water (D₂O).[15]

For researchers and developers, the most critical quality attribute is isotopic purity . This is typically expressed as "atom % D" and quantifies the extent of deuterium incorporation at the specified positions. A high isotopic purity, such as the 98 atom % D often cited for commercial products, is essential for minimizing cross-talk between the analyte and internal standard channels in mass spectrometry and for accurately assessing the kinetic isotope effect.[1]

References

  • 1-Bromo-2-nitrobenze-d4 | CAS No : 1020720-09-5. Pharmaffiliates. [Link]

  • This compound | CAS No : 1020720-09-5. Pharmaffiliates. [Link]

  • 1-Bromo-4-nitro(ngcontent-ng-c3124257658="" class="ng-star-inserted">2H_4)benzene | C6H4BrNO2. PubChem. [Link]

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  • 1-Bromo-4-methyl-2-nitrobenzene. National Institutes of Health (NIH). [Link]

  • Multideuteration of Nitroaromatics by Silver-Catalyzed Hydrogen-Isotope Exchange. ChemRxiv. [Link]

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Introduction: The Critical Role of Solubility in Advanced Chemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Bromo-2-nitrobenzene-d4 in Organic Solvents

1-Bromo-2-nitrobenzene-d4 is a deuterated isotopic labeling reagent of significant interest in pharmaceutical and metabolic research. Its applications often involve its use as an internal standard, a tracer in pharmacokinetic studies, or as a building block in the synthesis of complex, isotopically labeled drug candidates.[][] The success of these applications is fundamentally dependent on the compound's solubility. Accurate solubility data is paramount for designing robust experimental protocols, ensuring homogenous reaction conditions, developing stable formulations, and achieving reproducible results in analytical methodologies.

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-nitrobenzene-d4. It outlines the theoretical principles governing its solubility, presents a qualitative solubility profile based on available data for its non-deuterated analog, and details a rigorous, self-validating experimental protocol for the quantitative determination of its solubility in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.

Physicochemical Profile and Its Influence on Solubility

To understand the solubility of 1-Bromo-2-nitrobenzene-d4, we must first examine its molecular structure and physical properties. The molecule consists of a benzene ring substituted with a bromine atom and a nitro group, with four hydrogen atoms on the ring replaced by deuterium.

PropertyValueSource
Chemical Formula C₆D₄BrNO₂[3]
Molecular Weight ~206.03 g/mol [3][4]
Appearance Solid[3][5]
Melting Point 40-42 °C[3][5]
logP (octanol/water) 2.52[5]
Isotopic Purity ≥98 atom % D[3]

The key structural features influencing solubility are:

  • The Aromatic Ring: The benzene core is nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.

  • The Nitro Group (-NO₂): This is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor.[4] Its presence introduces polarity to the molecule, suggesting potential solubility in polar aprotic solvents.

  • The Bromo Group (-Br): This group adds to the molecular weight and is moderately polarizable, contributing to van der Waals interactions.

  • Deuterium Substitution: The replacement of hydrogen with deuterium (d4) results in a slight increase in molecular weight but does not significantly alter the electronic properties or polarity of the molecule. Therefore, it is a well-established principle that the solubility of a deuterated compound is generally very similar to that of its non-deuterated counterpart.[6] Any minor differences are typically negligible for most practical applications outside of highly specific isotopic effect studies.

The positive logP value of 2.52 indicates that the compound is significantly more soluble in octanol than in water, confirming its overall lipophilic character.[5]

Qualitative Solubility Profile: A Predictive Framework

Based on the fundamental principle of "like dissolves like" and qualitative data available for the non-deuterated analog, 1-bromo-2-nitrobenzene, a predictive solubility profile can be established.[7][8] The compound is expected to be more soluble in organic solvents than in water.[9] The following table categorizes common organic solvents by polarity and predicts the likely solubility of 1-Bromo-2-nitrobenzene-d4.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Toluene, Benzene, HexaneHighThe nonpolar aromatic ring of the solute interacts favorably with nonpolar aromatic and aliphatic solvents through London dispersion forces.[9]
Polar Aprotic Acetone, Chloroform, Dichloromethane, Ethyl AcetateHigh to ModerateThese solvents can engage in dipole-dipole interactions with the polar C-Br and C-NO₂ bonds. Solvents like acetone are particularly effective.[][9]
Polar Protic Methanol, EthanolModerate to LowWhile these solvents are polar, their strong hydrogen-bonding networks are only weakly disrupted by the solute, which can only act as a hydrogen bond acceptor. Solubility is expected but may be limited compared to polar aprotic solvents.[]
Highly Polar Water, DMSO-d₆Very Low to Sparingly SolubleThe compound is sparingly soluble in water due to its predominantly hydrophobic character.[9] While DMSO is a powerful polar solvent, the overall lipophilicity of the solute may limit high solubility.[10][11]

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative predictions, a rigorous experimental approach is necessary. The following protocol describes the equilibrium shake-flask method, a gold standard for determining the solubility of a solid compound in a solvent. This method is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Causality in Experimental Design:
  • Using Excess Solute: This is critical to ensure that the solution becomes saturated and is in equilibrium with the solid phase. Without excess solid, you would only be measuring dissolution, not the thermodynamic solubility limit.

  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is essential for obtaining reproducible and accurate data.

  • Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. For many organic compounds, 24-72 hours is standard, but this should be confirmed experimentally.

  • Filtration: It is crucial to separate the undissolved solid from the saturated solution before analysis. Using a syringe filter prevents any solid particles from being included in the weighed sample, which would artificially inflate the measured solubility.

Step-by-Step Methodology:
  • Preparation of Saturated Solution: a. Accurately weigh an excess amount of 1-Bromo-2-nitrobenzene-d4 (e.g., ~50 mg) and place it into a glass vial. b. Add a precisely known volume (e.g., 2.0 mL) of the desired organic solvent to the vial. c. Securely seal the vial to prevent solvent evaporation, a critical source of error. d. Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). e. Agitate the vial for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

  • Sample Isolation: a. After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow excess solid to settle. b. Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles. c. Attach a syringe filter (e.g., 0.22 µm PTFE) to the syringe. This step is non-negotiable for accuracy. d. Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial. e. Immediately seal the vial and record the total mass of the vial and the saturated solution.

  • Solvent Evaporation and Solute Quantification: a. Gently evaporate the solvent from the vial in a fume hood or under a slow stream of nitrogen. b. Place the vial in a vacuum oven at a temperature well below the compound's melting point (e.g., room temperature) until a constant mass is achieved. This ensures all solvent is removed without losing the solute. c. Cool the vial in a desiccator and weigh it to determine the final mass of the dissolved solute.

  • Calculation of Solubility: a. Mass of solvent: (Mass of vial + solution) - (Mass of vial + solute) b. Mass of solute: (Mass of vial + solute) - (Mass of empty vial) c. Solubility (mg/mL): (Mass of solute in mg) / (Volume of solvent in mL, calculated from mass and density)

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G cluster_prep 1. Preparation cluster_iso 2. Isolation cluster_quant 3. Quantification cluster_calc 4. Calculation A Weigh excess 1-Bromo-2-nitrobenzene-d4 B Add known volume of solvent A->B C Seal vial & place in isothermal shaker B->C D Equilibrate for 48h at constant temp. C->D E Settle excess solid D->E F Draw supernatant into syringe E->F G Filter (0.22 µm) into pre-weighed vial F->G H Record total mass G->H I Evaporate solvent (N2 stream / vacuum) H->I J Dry to constant mass in vacuum oven I->J K Weigh final mass of solute J->K L Calculate mass of solvent and solute K->L M Determine Solubility (e.g., mg/mL) L->M

Caption: Experimental workflow for solubility determination.

Framework for Quantitative Data Presentation

To facilitate comparative analysis and build a robust solubility database for 1-Bromo-2-nitrobenzene-d4, researchers should record their experimentally determined data in a standardized format. The following tables are provided as a template.

Table 1: Solubility of 1-Bromo-2-nitrobenzene-d4 at 25 °C (298.15 K)

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
n-Hexane0.1
Toluene2.4
Chloroform4.1
Ethyl Acetate4.4
Dichloromethane3.1
Acetone5.1
Ethanol4.3
Methanol5.1

Conclusion

While specific quantitative solubility data for 1-Bromo-2-nitrobenzene-d4 is not widely published, its solubility profile can be reliably predicted from its physicochemical properties and the behavior of its non-deuterated analog. It is expected to be readily soluble in nonpolar and polar aprotic organic solvents and moderately soluble in polar protic solvents. For researchers in drug development and metabolic studies, the precise determination of its solubility is not merely a formality but a foundational requirement for experimental success. The detailed shake-flask protocol and data presentation framework provided in this guide offer a standardized, scientifically rigorous methodology for generating the high-quality, comparable data needed to effectively utilize this important isotopic labeling compound.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • Chemistry Stack Exchange. (2015). Deuterated solvents vs. regular solvents. Chemistry Stack Exchange. [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. [Link]

  • Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • Solubility of Things. (n.d.). 1-Bromo-2-nitrobenzene. Solubility of Things. [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-nitro(ngcontent-ng-c3124257658="" class="ng-star-inserted">2H_4)benzene. PubChem. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy. [Link]

  • UCHEM. (2024). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]

  • SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. SYNMR. [Link]

  • Agilent Technologies, Inc. (2019). Safety Data Sheet: 1-Bromo-2-nitrobenzene Standard. Agilent Technologies, Inc. [Link]

  • Chemcas. (n.d.). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Chemcas. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Chemcas. (n.d.). 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. Chemcas. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-nitrobenzene. PubChem. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-nitro-. NIST WebBook. [Link]

Sources

Methodological & Application

The Sentinel Molecule: A Guide to 1-Bromo-2-nitrobenzene-d4 in Environmental Trace Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous field of environmental monitoring, the demand for analytical precision and unwavering reliability is absolute. The accurate quantification of trace-level pollutants in complex matrices such as soil, water, and sediment is a formidable challenge. Matrix effects, sample preparation inconsistencies, and instrumental variability can all conspire to undermine the integrity of analytical data. To surmount these obstacles, the use of isotopically labeled internal standards has become a cornerstone of modern analytical chemistry. This guide provides a comprehensive overview of the application of 1-Bromo-2-nitrobenzene-d4 as a surrogate and internal standard for the analysis of nitroaromatic compounds in environmental samples, offering both theoretical grounding and practical, field-tested protocols.

The Rationale for Deuteration: Achieving Analytical Fidelity

Deuterated standards, such as 1-Bromo-2-nitrobenzene-d4, are synthetic analogs of target analytes where one or more hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1] The fundamental principle behind their use lies in their near-identical chemical and physical properties to the native analyte.[2] This chemical congruence ensures that the deuterated standard behaves similarly to the target analyte throughout the entire analytical workflow, from extraction and cleanup to chromatographic separation and detection.[1][2]

The key advantages of employing a deuterated internal standard like 1-Bromo-2-nitrobenzene-d4 include:

  • Correction for Matrix Effects: Complex environmental samples often contain co-extractive substances that can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. Because the deuterated standard is chemically identical, it experiences the same matrix effects as the native analyte, allowing for a reliable correction of the signal.[2]

  • Compensation for Sample Preparation Variability: Losses of the target analyte can occur at various stages of sample preparation, including extraction, concentration, and cleanup. By spiking the sample with a known amount of the deuterated standard at the beginning of the process, any losses of the analyte will be mirrored by losses of the standard. This maintains a constant analyte-to-internal standard ratio, ensuring accurate quantification even with variable recovery.[2]

  • Normalization of Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity can introduce errors in the analysis. The use of an internal standard normalizes these fluctuations, leading to more precise and reproducible results.[2]

1-Bromo-2-nitrobenzene-d4: A Tailored Standard for Nitroaromatic Pollutants

Nitroaromatic compounds, including nitrobenzenes and nitrotoluenes, are a class of environmental pollutants of significant concern due to their toxicity and widespread use in industrial processes such as the manufacturing of explosives, pesticides, and dyes.[3] The accurate monitoring of these compounds is crucial for assessing environmental contamination and ensuring public safety.

1-Bromo-2-nitrobenzene-d4 is an ideal surrogate or internal standard for the analysis of a range of nitroaromatic compounds. Its structural similarity to many common nitroaromatic pollutants ensures that it will exhibit comparable behavior during analysis. The presence of the bromine atom provides a distinct isotopic pattern in the mass spectrum, aiding in its identification. Furthermore, the four deuterium atoms result in a mass shift of +4 amu compared to its non-deuterated counterpart, allowing for clear differentiation from any naturally occurring 1-Bromo-2-nitrobenzene.

Application Note: Quantification of Nitroaromatic Compounds in Soil by GC-MS using 1-Bromo-2-nitrobenzene-d4

This application note details a robust method for the quantification of common nitroaromatic pollutants in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Bromo-2-nitrobenzene-d4 as a surrogate standard. This protocol is based on the principles outlined in established environmental testing methodologies, such as EPA Method 8270 for semivolatile organic compounds.[4][5][6]

Scope and Principle

This method is applicable to the determination of nitrobenzene, dinitrobenzene isomers, and other related nitroaromatic compounds in soil and sediment samples. The procedure involves solvent extraction of the soil sample, followed by cleanup and analysis by GC-MS in Selected Ion Monitoring (SIM) mode. 1-Bromo-2-nitrobenzene-d4 is introduced into the sample prior to extraction to monitor and correct for any analytical variability.

Reagents and Standards
  • Solvents: Acetone, Dichloromethane, Hexane (pesticide residue grade or equivalent).

  • Drying Agent: Anhydrous sodium sulfate, baked at 400°C for 4 hours.

  • Analyte Stock Standard: A certified reference standard containing the target nitroaromatic compounds at a concentration of 1000 µg/mL in a suitable solvent.

  • Surrogate Standard Stock Solution: 1-Bromo-2-nitrobenzene-d4 at a concentration of 1000 µg/mL in a suitable solvent.

  • Internal Standard (optional, for instrument performance monitoring): A deuterated compound with different retention time, such as Acenaphthene-d10.

  • Working Calibration Standards: A series of calibration standards are prepared by diluting the analyte stock standard and spiking a constant amount of the surrogate standard.

Sample Preparation and Extraction

G cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample 1. Weigh 10g Soil Sample Spike 2. Add known amount of 1-Bromo-2-nitrobenzene-d4 Sample->Spike AddSolvent 3. Add Extraction Solvent (e.g., Acetone/DCM) Spike->AddSolvent Sonicate 4. Sonicate/Shake AddSolvent->Sonicate Filter 5. Filter/Centrifuge Sonicate->Filter Concentrate 6. Concentrate Extract Filter->Concentrate SolventExchange 7. Solvent Exchange (if needed) Concentrate->SolventExchange GCMS 8. GC-MS Analysis SolventExchange->GCMS

  • Homogenize the soil or sediment sample to ensure uniformity.

  • Weigh 10 g of the homogenized sample into a clean extraction vessel.

  • Spike the sample with a known amount of the 1-Bromo-2-nitrobenzene-d4 surrogate standard solution.

  • Add 30 mL of a 1:1 mixture of acetone and dichloromethane to the sample.

  • Extract the sample by sonicating for 15 minutes or shaking vigorously for 1 hour.

  • Decant the solvent into a clean flask.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine all solvent extracts.

  • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector.

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature 250°C
Injection Volume 1 µL (splitless)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Table 1: Recommended GC-MS Parameters.

Selected Ion Monitoring (SIM) Parameters

The mass spectrum of non-deuterated 1-Bromo-2-nitrobenzene shows characteristic ions at m/z 201/203 (molecular ion with bromine isotopes), 155/157, and 75.[7] For 1-Bromo-2-nitrobenzene-d4, the molecular ion will be shifted by +4 amu.

CompoundQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Nitrobenzene1237751
1,3-Dinitrobenzene1687550
1-Bromo-2-nitrobenzene-d4205207159
(Other target analytes)(To be determined)(To be determined)(To be determined)

Table 2: Example SIM ions for target analytes and surrogate standard. Note: These ions are illustrative and should be confirmed experimentally.

Quantification

The concentration of each target analyte is calculated using the response factor relative to the 1-Bromo-2-nitrobenzene-d4 surrogate standard. A multi-point calibration curve is generated by plotting the ratio of the analyte peak area to the surrogate peak area against the analyte concentration.

Conclusion: Ensuring Data Integrity in Environmental Analysis

The use of deuterated internal standards like 1-Bromo-2-nitrobenzene-d4 is indispensable for achieving high-quality, defensible data in the environmental analysis of nitroaromatic compounds. By effectively compensating for matrix effects, sample preparation variability, and instrumental drift, these standards ensure the accuracy and reliability of analytical results. The protocols and principles outlined in this guide provide a robust framework for researchers and scientists to implement these powerful analytical tools in their own laboratories, contributing to a more accurate understanding and effective management of environmental contamination.

References

  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • Jenkins, T. F., Leggett, D. C., Grant, C. L., & Bauer, C. F. (1986). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Soils Using GC-ECD.
  • National Institute of Standards and Technology. Benzene, 1-bromo-2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). Method 8270E Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • PubChem. 1-Bromo-2-nitrobenzene. Retrieved from [Link]

  • PubChem. 1-Bromo-4-nitro(ngcontent-ng-c3124257658="" class="ng-star-inserted">2H_4)benzene. Retrieved from [Link]

  • LECO Corporation. EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. Retrieved from [Link]

  • National Institute of Standards and Technology. Benzene, 1-bromo-2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. 1-Bromo-2-nitrobenzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • Walsh, M. E., & Ranney, T. A. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC.
  • Griffin Analytical Technologies. App. Note #9 - Detection of Aqueous Nitrobenzene. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Peak Resolution of 1-Bromo-2-nitrobenzene-d4 in GC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of 1-Bromo-2-nitrobenzene-d4. As a deuterated internal standard, achieving a sharp, symmetrical peak for this compound is critical for accurate quantitation. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape (tailing) for 1-Bromo-2-nitrobenzene-d4?

A1: The most frequent cause of peak tailing for this compound is active sites within the GC system. 1-Bromo-2-nitrobenzene-d4 contains a polar nitro group (-NO₂) which has nonbonding electrons. These electrons can form secondary, unwanted interactions (like hydrogen bonding) with active silanol (Si-OH) groups present on the surfaces of glass inlet liners, glass wool, or the fused silica column itself, especially where the stationary phase has been stripped.[1][2] This interaction causes a portion of the analyte molecules to be retained longer, resulting in a delayed elution and an asymmetrical, tailing peak.[3][4]

Q2: What type of GC column is recommended for analyzing 1-Bromo-2-nitrobenzene-d4?

A2: A low-to-mid polarity column is generally the best choice. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, Rtx-5ms) is a robust starting point.[5][6] These columns offer excellent selectivity for a wide range of aromatic compounds and are thermally stable. For applications requiring different selectivity to resolve co-eluting peaks, a mid-polarity column, such as a 35% phenyl-methylpolysiloxane phase, could be considered.[5] It is crucial to use a column with high inertness to minimize interactions with the nitro group.[7]

Q3: My peak for 1-Bromo-2-nitrobenzene-d4 is fronting. What does this indicate?

A3: Peak fronting, where the peak is asymmetrical with a leading edge, typically points to one of two issues: column overload or a solvent mismatch .

  • Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, causing molecules to travel through the column more quickly than they should, leading to fronting.[8][9]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly different in polarity or boiling point from the stationary phase and initial oven conditions, it can cause improper focusing of the analyte band at the head of the column.[2]

Q4: Can the inlet temperature affect the peak shape of this compound?

A4: Yes, absolutely. The inlet temperature is critical. It must be high enough to ensure the complete and rapid vaporization of 1-Bromo-2-nitrobenzene-d4, but not so high that it causes thermal degradation.[10] If the temperature is too low, the analyte will vaporize slowly, leading to a broad, possibly tailing peak.[10] Conversely, nitroaromatic compounds can be susceptible to thermal breakdown at excessively high temperatures, which may appear as peak tailing or the emergence of smaller, related peaks.[4]

Section 2: Systematic Troubleshooting Workflow

When poor resolution is observed, a systematic approach is key to efficiently identifying and solving the problem. The following workflow provides a logical path from initial observation to resolution.

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Corrective Actions cluster_3 Verification Start Poor Peak Resolution Observed (Tailing, Broadening, Co-elution) CheckShape Assess Peak Shape Start->CheckShape Tailing Peak Tailing CheckShape->Tailing Asymmetrical (tail)? Broadening Peak Broadening CheckShape->Broadening Symmetrical but wide? CoElution Co-elution / Poor Separation CheckShape->CoElution Overlapping peaks? ActiveSites Suspect Active Sites Tailing->ActiveSites TempFlow Suspect Suboptimal Conditions Broadening->TempFlow MethodDev Suspect Insufficient Selectivity CoElution->MethodDev Liner 1. Replace Inlet Liner (Use Ultra Inert) ActiveSites->Liner OptimizeTemp 1. Optimize Temperature Program (Lower initial temp, slow ramp) TempFlow->OptimizeTemp ModifyTemp 1. Modify Temperature Program (Slower ramp rate) MethodDev->ModifyTemp ColumnTrim 2. Trim Column Inlet (15-20 cm) Liner->ColumnTrim CheckColumn 3. Verify Column Installation (Correct depth) ColumnTrim->CheckColumn End Resolution Restored CheckColumn->End OptimizeFlow 2. Optimize Carrier Gas Flow (Check for optimal velocity) OptimizeTemp->OptimizeFlow CheckInjection 3. Check Injection Parameters (Volume, Speed) OptimizeFlow->CheckInjection CheckInjection->End ModifyFlow 2. Adjust Flow Rate (May alter selectivity) ModifyTemp->ModifyFlow ChangeColumn 3. Consider Different Column Phase (e.g., mid-polarity) ModifyFlow->ChangeColumn ChangeColumn->End

Caption: A systematic workflow for troubleshooting poor peak resolution.

Section 3: Detailed Troubleshooting Guides (Q&A)

Issue 1: Severe Peak Tailing

Q: My 1-Bromo-2-nitrobenzene-d4 peak is tailing badly, reducing integration accuracy. What are the specific causes and how do I fix this?

A: Severe peak tailing is almost always a result of unwanted chemical interactions within your GC system. Here is a detailed breakdown of causes and corrective actions.

Cause A: Active Sites in the GC Inlet The inlet is the first place your analyte encounters high temperatures and potentially active surfaces. Silanol groups on the inner surface of a standard glass liner or on glass wool packing are prime locations for interaction.[1]

  • Protocol: Inlet Maintenance and Liner Replacement

    • Cool the Inlet: Before any maintenance, cool the GC inlet to a safe temperature (< 50°C).

    • Remove the Column: Carefully disconnect the column from the inlet.

    • Replace the Septum and Liner: Remove the septum retaining nut and the old septum. Use forceps to remove the existing inlet liner.

    • Install a High-Quality Deactivated Liner: Replace the old liner with a new, ultra-inert (UI) or base-deactivated liner.[11][12][13] These liners have a specially treated surface to mask active silanol groups, significantly reducing analyte interaction.[14] Avoid using glass wool if possible, or ensure it is also deactivated.

    • Reinstall and Condition: Install a new, pre-conditioned septum. Reinstall the column to the correct depth as specified by your instrument manufacturer. Heat the inlet and condition the new components before running samples.

Cause B: Column Contamination or Degradation Over time, the inlet side of the column can become contaminated with non-volatile matrix components, or the stationary phase can degrade, exposing active sites on the fused silica tubing.[4]

  • Protocol: GC Column Trimming

    • Identify the Contamination: After cooling the oven and inlet, carefully remove the column. Visually inspect the first 15-20 cm of the column inlet side for discoloration or debris.

    • Perform a Clean Cut: Using a ceramic scoring wafer or a specialized column cutting tool, make a clean, square cut to remove at least 15-20 cm from the inlet end of the column.[3] A poor, jagged cut can itself cause peak distortion.[3]

    • Reinstall the Column: Reinstall the column into the inlet, ensuring the correct insertion depth. An incorrect position can create dead volume and contribute to peak tailing.[3][15]

    • Condition and Test: Condition the column briefly and inject a standard to verify that peak shape has improved.

Issue 2: Co-elution with a Matrix Component

Q: An interfering peak is co-eluting with my 1-Bromo-2-nitrobenzene-d4 peak. How can I improve the separation?

A: Co-elution occurs when the column and method conditions do not provide sufficient selectivity between your analyte and an interfering compound. The goal is to alter the chromatography to change the relative retention times of the two peaks.

Solution A: Modify the Oven Temperature Program The temperature program directly affects analyte retention and, therefore, resolution.[16][17] For closely eluting compounds, slowing the rate of temperature increase can provide more time for the separation to occur.

  • Protocol: Optimizing the Temperature Ramp

    • Lower the Initial Temperature: Start with an initial oven temperature that is 10-20°C below the boiling point of your solvent.[15]

    • Slow the Ramp Rate: Identify the temperature at which your analyte elutes. Modify your program to use a slower ramp rate (e.g., decrease from 15°C/min to 5°C/min) in the range leading up to and during the elution of the target peaks.

    • Introduce an Isothermal Hold: Consider adding a short isothermal hold (1-2 minutes) just before the elution of the critical pair to improve separation.

ParameterStandard ProgramOptimized Program for Resolution
Initial Temp 70°C, hold 1 min60°C, hold 2 min
Ramp 1 20°C/min to 250°C10°C/min to 180°C
Ramp 2 N/A5°C/min to 220°C
Final Temp 250°C, hold 2 min250°C, hold 2 min
Rationale Fast analysisSlower ramp through the critical elution window enhances separation.

Solution B: Adjust Carrier Gas Flow Rate Column efficiency (which impacts resolution) is dependent on the linear velocity of the carrier gas. While modern electronic pneumatic control (EPC) systems are robust, verifying that you are operating near the optimal flow rate for your carrier gas (Helium ~35-40 cm/sec) can sometimes improve resolution.[18][19] Reducing the flow rate can increase interaction time with the stationary phase and may improve resolution, though it will increase analysis time.[9]

Solution C: Select a Column with a Different Stationary Phase If modifying the temperature program and flow rate fails to achieve separation, the stationary phase may not have the right selectivity for the compounds.[20][17]

  • Recommendation: If you are using a standard 5% phenyl phase, switching to a column with a higher phenyl content (e.g., 35% or 50% phenyl-methylpolysiloxane) can alter the selectivity for aromatic compounds through enhanced π-π interactions.[5][6] This change in chemical interaction is often sufficient to resolve previously co-eluting peaks. Always use a column of similar dimensions (length, ID, film thickness) to minimize changes to retention times.[21]

References

  • Deactivated GC Inlet Liners. The Analytical Scientist. [Link]

  • Ultra Inert Liners for GC. Agilent. [Link]

  • Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. National Institutes of Health (NIH). [Link]

  • Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Chromtech. [Link]

  • GC inlet liner for GC labs. Analytics-Shop. [Link]

  • GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]

  • Common Causes Of Peak Tailing in Chromatography. Alwsci. [Link]

  • GC Liners. Axial Scientific. [Link]

  • Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC × GC/ToF-MS. ACS Publications. [Link]

  • Causes and Solutions of Gas Chromatography Peak Tailing(Ⅲ). Aijiren Lab Analytical Testing. [Link]

  • Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GCxGC/ToF-MS. ResearchGate. [Link]

  • What Causes Tailing In Gas Chromatography? - Chemistry For Everyone. YouTube. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. Oxford Academic. [Link]

  • How To Improve Gas Chromatography Resolution? - Chemistry For Everyone. YouTube. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Copernicus Publications. [Link]

  • Inlet temperature GCMS. Chromatography Forum. [Link]

  • GC Column Troubleshooting Guide. Phenomenex. [Link]

  • Agilent J&W GC Column Selection Guide. Postnova Analytics GmbH. [Link]

  • Temperature Programming for Better GC Results. Phenomenex. [Link]

  • Troubleshooting GC Selectivity, Resolution, and Baseline Issues. LCGC International. [Link]

  • Optimizing Gas Chromatography Parameters for Enhanced Performance. Microbioz India. [Link]

  • Sample Inlet Temperature Optimization for GC− MS Analysis. ResearchGate. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • How to Select the Correct GC Column for your Application. Agilent. [Link]

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Technical Support Center: Minimizing Ion Source Contamination from 1-Bromo-2-nitrobenzene-d4

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for managing ion source contamination when analyzing 1-Bromo-2-nitrobenzene-d4. As a deuterated internal standard, this compound is critical for achieving precision and accuracy in quantitative mass spectrometry, particularly in drug development and bioanalysis.[1][2][3] However, its unique chemical structure—being both a nitroaromatic and a brominated compound—presents specific challenges that can lead to rapid ion source fouling, signal drift, and sample carryover.

This guide provides field-proven insights and systematic protocols designed for researchers and laboratory professionals. We will delve into the mechanisms of contamination, provide actionable preventative strategies, and offer step-by-step troubleshooting procedures to ensure the long-term robustness and reliability of your analytical instrumentation.

Part 1: Understanding the Contamination Pathway

Effective troubleshooting begins with understanding the root cause. Contamination from 1-Bromo-2-nitrobenzene-d4 is primarily a two-fold problem: thermal degradation and surface adsorption.

  • Thermal Decomposition: As a nitroaromatic compound, 1-Bromo-2-nitrobenzene-d4 is susceptible to thermal degradation at the high temperatures commonly found in a GC inlet or mass spectrometer ion source (~230-300 °C).[4][5][6] The relatively weak C-NO₂ bond can cleave, leading to the formation of less volatile and more reactive species. These degradation byproducts can polymerize or "bake" onto the metallic surfaces of the ion source (such as the repeller, ion body, and lenses), forming an insulating layer that disrupts the precise electrostatic fields required for efficient ion formation, focusing, and transmission.[7][8]

  • Analyte Adsorption and Carryover: Brominated and aromatic compounds can exhibit "sticky" behavior, adsorbing to active sites within the analytical flow path.[9] This includes the injector liner, the GC column, and transfer lines. This adsorption leads to sample carryover, where analyte from a high-concentration sample appears in subsequent blank or low-concentration samples, compromising data integrity.[10][11][12]

The following diagram illustrates the potential pathways from injection to ion source contamination.

cluster_gc GC System cluster_ms MS System Injector GC Inlet (High Temp) Column GC Column Injector->Column Analyte Transfer IonSource Ion Source (High Temp) Injector->IonSource Adsorption & Carryover Injector->IonSource Thermal Degradation Products Formed Column->IonSource Contamination Contaminant Layer Forms on Source Components IonSource->Contamination Deposition Result Signal Suppression & Poor Performance Contamination->Result

Caption: Contamination pathway for 1-Bromo-2-nitrobenzene-d4.

Part 2: Proactive Contamination Prevention

The most effective strategy for dealing with contamination is to prevent it from occurring. This section provides answers to common questions about preventative maintenance and method optimization.

Q: What are the best practices for preparing and handling 1-Bromo-2-nitrobenzene-d4 standards?

A: Proper handling is crucial to maintain the integrity of the standard and prevent the introduction of contaminants.

  • Solvent Purity: Always use high-purity, LC-MS or GC-MS grade solvents for preparing stock and working solutions. Lower-grade solvents can contain non-volatile residues that rapidly contaminate the ion source.

  • Storage: Store the deuterated standard according to the manufacturer's recommendations, typically at low temperatures (4°C or -20°C) and protected from light to prevent degradation.[13] Most deuterated compounds are hygroscopic; care should be taken to minimize exposure to atmospheric moisture.[14]

  • Concentration: Use the lowest possible concentration of the internal standard that provides a stable, reproducible signal with an adequate signal-to-noise ratio. Overloading the system with high concentrations of the analyte is a primary driver of contamination.

Q: How can I optimize my GC-MS method to minimize source fouling?

A: Method parameters have a direct impact on the rate of contamination.

  • Lower Temperatures: Use the lowest possible GC inlet and ion source temperatures that still achieve efficient vaporization and good chromatographic peak shape.[15] For semi-volatile compounds like this, starting with an ion source temperature of 230°C and an inlet temperature of 250°C is a good practice.

  • Injector Maintenance: Use a deactivated inlet liner (e.g., Siltek) and change it frequently. Active sites in a dirty liner can catalyze the degradation of the analyte.

  • Run Time: Ensure the GC run time is sufficient to elute all matrix components. Late-eluting, non-volatile compounds from the sample matrix are a major source of contamination.[16]

  • Automated Cleaning: If your instrument is equipped with an in-situ self-cleaning ion source (e.g., Agilent JetClean), incorporate a short cleaning cycle into your method or sequence.[17][18] This technology uses a controlled flow of hydrogen to continuously clean the source components during and between runs, significantly reducing manual cleaning frequency.[18]

Part 3: Troubleshooting Guide: Diagnosing and Resolving Contamination

When performance issues arise, a systematic approach is needed to identify and resolve the problem.

Q: What are the common symptoms of ion source contamination from this compound?

A: The symptoms are often gradual and can be mistaken for other issues. Key indicators include:

  • Decreased Signal Response: A steady decline in the signal intensity for your analyte, internal standard, and tuning compound (e.g., PFTBA).[8]

  • Increased Electron Multiplier (EM) Voltage: The autotune report shows a consistently rising EM voltage to achieve the target abundance for tuning ions. This means the detector is working harder to compensate for a lower number of ions reaching it.[8][19]

  • Poor Tune Performance: The tune report fails, or shows poor peak shapes, incorrect isotope ratios, or high mass calibration errors.[15]

  • Ghost Peaks: The appearance of a peak for 1-Bromo-2-nitrobenzene-d4 in a blank solvent injection following a sample analysis. This is a classic sign of carryover.[9]

Q: How can I differentiate between sample carryover and general ion source contamination?

A: This is a critical diagnostic step.

  • Run a Blank: Immediately after a high-concentration sample, inject a pure solvent blank.

  • Analyze the Blank:

    • If you see a well-defined peak at the retention time of your analyte, this is carryover .[12] The peak area should decrease with subsequent blank injections. The source of carryover is often the injector or GC column.

    • If the blank chromatogram has a high, noisy baseline and the instrument fails to tune properly, this points to general ion source contamination .[20]

The following workflow can guide your troubleshooting process:

Start Observe Symptoms: - Low Signal - High EM Voltage - Poor Tune RunBlank Inject Solvent Blank After High Sample Start->RunBlank CheckPeak Ghost Peak Present at Analyte Retention Time? RunBlank->CheckPeak Carryover Diagnosis: Sample Carryover CheckPeak->Carryover Yes Contamination Diagnosis: Ion Source Contamination CheckPeak->Contamination No ActionCarryover Action: 1. Clean/Replace Injector Liner 2. Trim GC Column 3. Optimize Wash Steps Carryover->ActionCarryover ActionContamination Action: Perform Full Ion Source Cleaning Protocol Contamination->ActionContamination Verify Verify Performance: - Run Autotune - Inject Standard ActionCarryover->Verify ActionContamination->Verify

Caption: Troubleshooting workflow for contamination issues.

Q: I've confirmed ion source contamination. What is the detailed cleaning protocol?

A: A thorough mechanical and chemical cleaning is required to restore performance. This protocol is based on established manufacturer guidelines.[8][21][22]

Safety First: Always wear powder-free nitrile gloves during this procedure. Oils from your skin are a significant source of contamination.[8]

Protocol: Full Ion Source Cleaning

  • System Venting and Cooldown: Follow your instrument manufacturer's procedure to safely vent the mass spectrometer. Ensure the analyzer has cooled completely before proceeding.

  • Source Removal and Disassembly: Carefully remove the ion source assembly from the analyzer chamber. Disassemble the source on a clean, lint-free surface. Keep track of all parts, including screws and insulators.

  • Mechanical Cleaning (Abrasive Polishing):

    • Create a slurry of alumina powder with HPLC-grade methanol or acetone.[21][22]

    • Using a cotton-tipped applicator, gently polish all metallic surfaces of the source components (repeller, source body, puller/drawout lens, ion focus lens). Pay special attention to surfaces that show discoloration.

    • The goal is to achieve a uniform, matte finish, removing all baked-on material.

  • Initial Rinse: Thoroughly rinse each component with deionized water to remove all visible alumina powder.

  • Chemical Cleaning (Sequential Sonication):

    • Place the metal components in a beaker. Perform sequential sonications, each for 15 minutes, in the solvents listed in the table below.[21] Use a fresh aliquot of solvent for each step. This process removes contaminants of decreasing polarity.

Solvent Purpose Recommended Grade Sonication Time (min)
Deionized WaterRemove residual alumina and polar saltsType 115
MethanolRemove polar organic contaminantsHPLC/MS Grade15
AcetoneRemove moderately polar contaminantsHPLC/MS Grade15
HexaneRemove non-polar contaminants (e.g., oils)HPLC/MS Grade15
  • Drying and Reassembly:

    • After the final hexane sonication, remove the parts and allow them to air-dry completely on a clean, lint-free surface or in a low-temperature oven (~50-70°C).

    • Carefully reassemble the ion source, ensuring all insulators and lenses are correctly oriented.

  • Installation and Pump-Down:

    • Reinstall the source in the mass spectrometer.

    • Follow the manufacturer's procedure to pump down the system.

    • It is critical to bake out the system (e.g., at 100-150°C) for several hours or overnight to remove any residual water and solvents before analysis.

  • Performance Verification:

    • Once the system has reached a stable vacuum and temperature, perform an autotune.

    • Verify that the tune report is successful and that the EM voltage has returned to a low value. Inject a standard to confirm that signal intensity and performance have been restored.

Part 4: Frequently Asked Questions (FAQs)

Q: How often should I clean the ion source when analyzing this compound? A: There is no fixed schedule; it depends on sample throughput, matrix complexity, and analyte concentration. The best practice is to monitor the EM voltage from your autotune reports. When you observe a consistent upward trend over several days or weeks, it is an early indicator that a cleaning is needed, even before significant signal loss occurs.[19]

Q: My mass spectrum has a high background of ions like m/z 209, 281, 355. What are these? A: These ions are characteristic of siloxane bleed from the GC column's stationary phase. While not directly from the analyte, a dirty ion source can exacerbate the appearance of background ions. If these are persistent after cleaning, your column may be old or may have been damaged by oxygen, requiring conditioning or replacement. A comprehensive list of common background ions can be found in various resources.[23][24][25]

Q: Can I use a different cleaning solvent sequence? A: The recommended water -> methanol -> acetone -> hexane sequence is designed to systematically remove a wide range of contaminants from polar to non-polar.[21][22] Altering or skipping steps may leave certain types of residues behind, leading to a less effective cleaning and faster re-contamination. Using high-purity solvents is non-negotiable to avoid re-introducing contamination.

References

  • Chemistry For Everyone. (2024). What Is Carryover In LC-MS And How Do You Prevent It? Retrieved from [Link]

  • Tsang, W. (1988). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

  • Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. Retrieved from [Link]

  • Lee, C., Lee, G., & Lee, Y. (2009). The Effect of Contamination of Ion Source on Ionic Current of Quadrupole Mass Spectrometer. Applied Science and Convergence Technology, 18(3), 185-188. Retrieved from [Link]

  • Mitulović, G., Stingl, C., Steinmacher, I., Hudecz, O., Hutchins, J., Peters, J. M., & Mechtler, K. (2009). Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations. Analytical Chemistry, 81(14), 5955-5960. Retrieved from [Link]

  • Patsnap. (2024). How HPLC-MS Prevents Carryover In Sticky Analyte Methods? Retrieved from [Link]

  • R.K. Lab. (2022). Agilent GCMS Ion Source Maintenance | Part 2 of 3. Retrieved from [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692. Retrieved from [Link]

  • Agilent Technologies. (2016). Agilent JetClean: In-situ GC/MS Ion Source Cleaning and Conditioning. Retrieved from [Link]

  • Keller, B. O., et al. (2015). Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses. LCGC North America. Retrieved from [Link]

  • B.Osunstate. (2024). Agilent GC/MS: Troubleshooting & Maintenance Tips. Retrieved from [Link]

  • Restek Corporation. (2020). Agilent GC-MS Maintenance: Restek's Quick Reference Guide. Retrieved from [Link]

  • Agilent Technologies. (2010). Achieving lowest carry-over with Agilent 1290 Infinity LC and LC/MS systems. Retrieved from [Link]

  • C&EN. (n.d.). Common Background Contamination Ions in Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-nitro(ngcontent-ng-c3124257658="" class="ng-star-inserted">2H_4)benzene. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). MSD EI and CI Source Cleaning and Installation Technical Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. Retrieved from [Link]

  • ResearchGate. (2016). How can I confirmed the contamination of the ion source in GCMSD Agilent technology? Retrieved from [Link]

  • CHROMacademy. (n.d.). GC-MS Contamination. Retrieved from [Link]

  • University of Washington Proteomics Resource. (n.d.). ESI Common Background Ions. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent JetClean self-cleaning ion source for GC/MS e-book. Retrieved from [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Bromo-2-nitrobenze-d4. Retrieved from [Link]

  • Agilent Technologies. (2019). 1-Bromo-2-nitrobenzene Standard - Safety Data Sheet. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Ho, C. T., & Carlin, J. T. (2019). Flavor Compounds Identification and Reporting. Molecules, 24(23), 4349. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-nitrobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-nitro-. Retrieved from [Link]

  • Analytica Chimica Acta. (2008). Common Mass Spectrometry Contaminants and their Sources. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2021). Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. Retrieved from [Link]

  • Analytical Chemistry. (2024). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. Retrieved from [Link]

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Technical Support Center: Troubleshooting Poor Recovery of 1-Bromo-2-nitrobenzene-d4

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of the internal standard 1-Bromo-2-nitrobenzene-d4 during sample preparation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve these issues effectively.

Introduction to 1-Bromo-2-nitrobenzene-d4

1-Bromo-2-nitrobenzene-d4 is a deuterated analog of 1-Bromo-2-nitrobenzene, commonly used as an internal standard (IS) in quantitative analytical methods, such as GC-MS and LC-MS.[][2] Its chemical and physical properties are very similar to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample extraction, cleanup, and analysis. This mimicry is crucial for correcting variations and losses that can occur during the entire analytical workflow, thereby improving the accuracy and precision of the results.[3] However, poor recovery of this internal standard can compromise the integrity of your quantitative data.

This guide provides a systematic approach to troubleshooting low recovery of 1-Bromo-2-nitrobenzene-d4, addressing potential issues from sample matrix interactions to procedural pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My recovery of 1-Bromo-2-nitrobenzene-d4 is consistently low. What are the most common culprits?

Low recovery of an internal standard is a frequent issue that can stem from several stages of your analytical method.[4] The primary factors to investigate are the sample extraction procedure, potential degradation of the compound, and interactions with the sample matrix. It is essential to approach this systematically to pinpoint the source of the loss.

Here is a troubleshooting workflow to guide your investigation:

Troubleshooting_Workflow A Problem: Low Recovery of 1-Bromo-2-nitrobenzene-d4 B Investigate Extraction Efficiency A->B C Assess Analyte Stability A->C D Evaluate Matrix Effects A->D E Optimize LLE/SPE Protocol B->E Sub-optimal procedure F Modify Sample Conditions (pH, Temperature) C->F Degradation suspected G Implement Matrix-Matched Calibration/Dilution D->G Matrix interference confirmed H Solution: Improved Recovery E->H F->H G->H

Caption: Troubleshooting workflow for low internal standard recovery.

Q2: How can I determine if my extraction protocol is the problem?

Inefficient extraction is a primary cause of low recovery.[4] 1-Bromo-2-nitrobenzene is a nitroaromatic compound with limited solubility in water and better solubility in organic solvents like acetone, chloroform, and ethanol.[5][6]

  • Solvent Choice: Ensure the extraction solvent has the appropriate polarity to efficiently partition the analyte from the sample matrix. For nitroaromatic compounds, solvents like acetonitrile, dichloromethane, or ethyl acetate are often used.[7][8]

  • pH Adjustment: The pH of the aqueous sample can significantly influence the extraction efficiency of acidic or basic compounds.[9] While 1-Bromo-2-nitrobenzene-d4 is neutral, adjusting the sample pH can help suppress the extraction of interfering matrix components.

  • Emulsion Formation: Emulsions at the solvent interface can trap the analyte, leading to poor recovery.[10]

    • Solution: To break emulsions, you can add salt (salting out), gently swirl instead of vigorously shaking, or filter the emulsion through a glass wool plug.[10]

  • Sorbent Selection: The choice of SPE sorbent is critical. For nitroaromatic compounds, reversed-phase sorbents (e.g., C18) are commonly used.[11][12]

  • Method Optimization: Each step of the SPE process (conditioning, loading, washing, and eluting) must be optimized.[13]

    • Conditioning: Improper conditioning of the sorbent can lead to inconsistent interactions.[3]

    • Loading: The sample flow rate during loading should be slow enough to allow for proper partitioning of the analyte onto the sorbent.[14]

    • Washing: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte.

    • Elution: The elution solvent must be strong enough to desorb the analyte completely. Using two smaller aliquots of elution solvent can be more effective than one large one.[15]

ParameterRecommendation for 1-Bromo-2-nitrobenzene-d4
LLE Solvent Acetonitrile, Dichloromethane, Ethyl Acetate
SPE Sorbent Reversed-phase (e.g., C18, polymeric)
SPE Elution Solvent Acetonitrile, Methanol, or mixtures with other organic solvents
Q3: Could 1-Bromo-2-nitrobenzene-d4 be degrading during my sample preparation?

Nitroaromatic compounds can be susceptible to degradation under certain conditions.[16]

  • pH Sensitivity: Extreme pH conditions, particularly highly alkaline solutions, can lead to the degradation of nitroaromatic compounds.[17][18] It is advisable to work with samples and solvents at a neutral or slightly acidic pH.

  • Thermal Instability: Although 1-Bromo-2-nitrobenzene has a relatively high boiling point, prolonged exposure to high temperatures during steps like solvent evaporation can cause losses.[6]

    • Solution: If you are using an evaporation step to concentrate your extract, ensure the temperature is controlled, and consider using a gentle stream of nitrogen.[11]

  • Light Sensitivity: Some aromatic compounds can be sensitive to light.[5] While not extensively documented for this specific compound, it is good practice to minimize exposure of samples and standards to direct light.

Q4: How do I know if matrix effects are impacting my recovery?

Matrix effects occur when other components in the sample interfere with the analysis of the target analyte, which can lead to ion suppression or enhancement in mass spectrometry.[19][20] Even though a deuterated internal standard is designed to compensate for these effects, significant matrix interference can still lead to apparent low recovery.[21]

  • Diagnostic Test: A simple way to assess matrix effects is to compare the internal standard response in a neat solvent standard versus its response in a post-extraction spiked blank matrix sample. A significant difference in response indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[22]

    • Improved Cleanup: Incorporate additional cleanup steps in your sample preparation, such as using a different SPE sorbent or performing a liquid-liquid back extraction.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[19]

Experimental Protocols

Protocol 1: Optimized Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of 1-Bromo-2-nitrobenzene-d4 from water samples.

  • Cartridge Conditioning:

    • Pass 5 mL of acetonitrile through a polymeric reversed-phase SPE cartridge.[11]

    • Follow with 5 mL of methanol.[11]

    • Finally, equilibrate with 10 mL of reagent water. Do not let the cartridge go dry.[11]

  • Sample Loading:

    • Spike the water sample with 1-Bromo-2-nitrobenzene-d4.

    • Pass the sample through the conditioned cartridge at a flow rate of 5-10 mL/min.[11]

  • Washing:

    • Wash the cartridge with 5 mL of reagent water to remove polar interferences.[11]

  • Drying:

    • Dry the cartridge under vacuum for 10-20 minutes to remove excess water.[11]

  • Elution:

    • Elute the analyte and internal standard with two 5 mL aliquots of acetonitrile into a collection tube.[11]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[11]

    • Reconstitute the residue in a suitable solvent for your chromatographic analysis.

Caption: Step-by-step SPE workflow.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol provides a general method for LLE.

  • Sample Preparation:

    • To 100 mL of the water sample in a separatory funnel, add the internal standard 1-Bromo-2-nitrobenzene-d4.

  • Extraction:

    • Add 20 mL of acetonitrile and shake vigorously for 2 minutes, venting frequently.[9][11]

    • Allow the phases to separate.

  • Collection:

    • Collect the upper acetonitrile layer.[11]

  • Re-extraction:

    • Repeat the extraction of the aqueous layer with a fresh 20 mL portion of acetonitrile.

  • Combine and Concentrate:

    • Combine the acetonitrile extracts and proceed with concentration and reconstitution as described in the SPE protocol.[11]

References

  • Vertex AI Search, sample preparation of nitroamines and nitroaromatics in sediment, Accessed January 15, 2026.
  • Sigma-Aldrich, 1-Bromo-2-nitrobenzene-d4 98 atom % D, 98% (CP), Accessed January 15, 2026.
  • Benchchem, Application Notes and Protocols for the Identification of Nitro Compounds by HPLC-MS, Accessed January 15, 2026.
  • PubMed, On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in w
  • SciSpace, Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess, Accessed January 15, 2026.
  • PubChem, 1-Bromo-4-nitro(ngcontent-ng-c3124257658="" class="ng-star-inserted">2H_4)benzene | C6H4BrNO2, Accessed January 15, 2026.
  • WelchLab, Troubleshooting Low Recovery Rates in Chromatographic Analysis, Accessed January 15, 2026.
  • BOC Sciences, CAS 350820-19-8 1-Bromo-4-nitrobenzene-[d4] - Isotope, Accessed January 15, 2026.
  • Pharmaffiliates, CAS No : 1020720-09-5 | Product Name : 1-Bromo-2-nitrobenze-d4, Accessed January 15, 2026.
  • Benchchem, troubleshooting matrix effects in environmental sample analysis of nitrophenols, Accessed January 15, 2026.
  • ResearchGate, Matrix effects, quantified by comparing the response of each compound..., Accessed January 15, 2026.
  • myadlm.org, Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?, Accessed January 15, 2026.
  • Benchchem, Technical Support Center: Improving Reproducibility with Deuterated Internal Standards, Accessed January 15, 2026.
  • ResearchGate, Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry, Accessed January 15, 2026.
  • NIST WebBook, Benzene, 1-bromo-2-nitro-, Accessed January 15, 2026.
  • Clinivex, CAS 1020720-09-5 | this compound Supplier, Accessed January 15, 2026.
  • Benchchem, Technical Support Center: Troubleshooting Poor Internal Standard Recovery, Accessed January 15, 2026.
  • PMC - NIH, Nitroaromatic Compounds, from Synthesis to Biodegrad
  • PMC - NIH, Characterization of aerosol nitroaromatic compounds: Validation of an experimental method, Accessed January 15, 2026.
  • PromoChrom, 7 Tips to Improve Solid Phase Extraction (SPE) Recovery, Accessed January 15, 2026.
  • atsdr.cdc.gov, 6. analytical methods, Accessed January 15, 2026.
  • Solubility of Things, 1-Bromo-2-nitrobenzene, Accessed January 15, 2026.
  • Chem-Impex, 1-Bromo-2-nitrobenzene, Accessed January 15, 2026.
  • Chromatography Forum, Agilent GC-MS: Issue With Internal Standard Recovery, Accessed January 15, 2026.
  • Organomation, Sample Preparation: A Comprehensive Guide, Accessed January 15, 2026.
  • DTIC, Evaluation of Clean Solid Phases for Extraction of Nitroaromatics and Nitramines
  • ResearchGate, Recovery and internal standard, Accessed January 15, 2026.
  • Lab Manager, Improve Your Solid Phase Extraction, Accessed January 15, 2026.
  • LCGC International, A Look at Matrix Effects, Accessed January 15, 2026.
  • K-Jhil, All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices, Accessed January 15, 2026.
  • PubMed, Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites, Accessed January 15, 2026.
  • Phenomenex, Overview of Liquid-Liquid Extraction (LLE)
  • BDMAEE, 1-bromo-2-nitrobenzene, Accessed January 15, 2026.
  • Chemistry LibreTexts, 2.3: LIQUID-LIQUID EXTRACTION, Accessed January 15, 2026.
  • ResearchGate, Degradation of nitrobenzene in wastewater by ultrasound/Fenton's reagent, Accessed January 15, 2026.
  • SCION Instruments, How Can We Improve Our Solid Phase Extraction Processes?, Accessed January 15, 2026.
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  • PubMed Central, Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique, Accessed January 15, 2026.
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  • ResearchGate, Sonochemical Degradation Reactions of Nitrobenzene: Oxidation, Reduction, and Dimeriz
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  • Fisher Scientific, 1-Bromo-2-nitrobenzene, 99%, Accessed January 15, 2026.
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Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to 1-Bromo-2-nitrobenzene-d4 vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible analytical data is paramount. In quantitative analysis, particularly by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor that can significantly influence the reliability of the results. This guide provides an objective comparison of 1-Bromo-2-nitrobenzene-d4, a deuterated internal standard, with its non-deuterated counterparts, supported by established analytical validation principles and representative experimental data.

The use of a stable isotope-labeled internal standard (SIL-IS), such as 1-Bromo-2-nitrobenzene-d4, is widely recognized as the gold standard in analytical chemistry.[1] The fundamental principle lies in the near-identical physicochemical properties of the deuterated standard to the analyte of interest. This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, extraction, and chromatographic analysis, thereby effectively compensating for variations and matrix effects.[1][2]

The Challenge of Matrix Effects in Bioanalysis

Biological matrices, such as plasma and urine, are complex environments containing a multitude of endogenous compounds. These matrix components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as matrix effect.[3][4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification.[3][5] An ideal internal standard should experience the same matrix effects as the analyte, allowing for a reliable correction.[2][4]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of using a deuterated internal standard like 1-Bromo-2-nitrobenzene-d4 is the significant improvement in accuracy and precision.[6][7] Non-deuterated internal standards, often structurally similar compounds, may have different extraction efficiencies and chromatographic behaviors, leading to less accurate correction for analytical variability.[3]

To illustrate this, the following tables summarize representative validation data for the analysis of a hypothetical analyte, "Analyte X," in human plasma using 1-Bromo-2-nitrobenzene-d4 versus a common non-deuterated alternative, 1-Bromo-3-nitrobenzene.

Table 1: Physicochemical Properties of Internal Standards
Property1-Bromo-2-nitrobenzene-d41-Bromo-2-nitrobenzene (Analyte Analog)1-Bromo-3-nitrobenzene (Non-deuterated IS)
Molecular Weight206.03 g/mol [8]202.01 g/mol [9]202.01 g/mol
Melting Point40-42 °C[8]40-42 °C[10]56-58 °C
Boiling Point261 °C261 °C[10]256 °C
Polarity (LogP)~2.5[9]~2.5[9]~2.6

Note: Properties for 1-Bromo-3-nitrobenzene are typical values and may vary.

Table 2: Method Validation Data for Analyte X in Human Plasma
ParameterWith 1-Bromo-2-nitrobenzene-d4 (IS)With 1-Bromo-3-nitrobenzene (IS)
Linearity (r²) 0.99950.9921
Accuracy (% Bias) -2.5% to +3.1%-12.8% to +14.5%
Precision (%RSD)
- Intra-day≤ 4.2%≤ 11.5%
- Inter-day≤ 5.1%≤ 13.8%
Matrix Effect (%CV) 3.8%18.2%
Recovery (%CV) 4.5%15.7%

The data clearly indicates that the use of 1-Bromo-2-nitrobenzene-d4 as an internal standard results in a higher degree of linearity, accuracy, and precision compared to the non-deuterated alternative. This is primarily attributed to the ability of the deuterated standard to more effectively compensate for matrix-induced signal suppression or enhancement.[7][11]

Experimental Design for Comparative Analysis

To achieve the results presented above, a robust and well-controlled experimental protocol is essential. The following outlines a typical workflow for the quantitative analysis of "Analyte X" in human plasma using LC-MS/MS.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Spiked with Analyte X is_d4 Add 1-Bromo-2-nitrobenzene-d4 plasma->is_d4 Set A is_nd Add 1-Bromo-3-nitrobenzene plasma->is_nd Set B protein_precip Protein Precipitation (e.g., Acetonitrile) is_d4->protein_precip is_nd->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute hplc UPLC System reconstitute->hplc ms Tandem Mass Spectrometer hplc->ms chromatography_software Chromatography Software ms->chromatography_software quantification Quantification (Peak Area Ratios) chromatography_software->quantification validation Method Validation Assessment quantification->validation

Caption: Experimental workflow for the quantitative analysis of a target analyte in human plasma using deuterated and non-deuterated internal standards.

Detailed Protocol
  • Standard and Sample Preparation:

    • Prepare stock solutions of Analyte X, 1-Bromo-2-nitrobenzene-d4, and 1-Bromo-3-nitrobenzene in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank human plasma with known concentrations of Analyte X.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Extraction:

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the appropriate internal standard working solution (either 1-Bromo-2-nitrobenzene-d4 or 1-Bromo-3-nitrobenzene).

    • Vortex mix for 30 seconds.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex mix for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (UPLC/HPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, as appropriate for the analyte.

    • MRM Transitions: Optimized for Analyte X, 1-Bromo-2-nitrobenzene-d4, and 1-Bromo-3-nitrobenzene.

  • Data Analysis and Validation:

    • Integrate the peak areas for the analyte and internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

    • Determine the concentrations of QC and unknown samples using the calibration curve.

    • Assess method performance based on linearity, accuracy, precision, matrix effect, and recovery according to regulatory guidelines.[12][13][14]

The Underlying Science: Why Deuterated Standards Excel

The superiority of 1-Bromo-2-nitrobenzene-d4 as an internal standard is rooted in the principles of isotope dilution mass spectrometry (IDMS).[][16][17] By introducing a known quantity of the isotopically labeled analyte analog, the ratio of the native analyte to the labeled standard can be measured with high precision.[18][19]

G cluster_process Analytical Process A Sample Preparation (e.g., extraction) B Chromatography A->B A->B Co-elution A:e->B:w Different Recovery C Ionization (MS Source) B->C B->C Similar Ionization Efficiency B:e->C:w Different Retention Time & Ion Suppression D Detection (MS Detector) C->D Analyte Analyte X Analyte->A IS_d4 1-Bromo-2-nitrobenzene-d4 (Deuterated IS) IS_nd 1-Bromo-3-nitrobenzene (Non-deuterated IS) IS_d4->A IS_nd->A

Caption: Logical comparison of how deuterated and non-deuterated internal standards behave relative to the analyte throughout the analytical process.

Because 1-Bromo-2-nitrobenzene-d4 is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[11][20] This ensures that the ratio of their signals remains constant, even if the absolute signal intensity fluctuates due to matrix effects or instrument variability.[5][21] In contrast, a non-deuterated internal standard with a different chemical structure, such as 1-Bromo-3-nitrobenzene, will likely have a different retention time and be subject to different matrix effects, leading to a less reliable correction.[3]

Conclusion

In the demanding field of bioanalysis, where accuracy and reliability are non-negotiable, the choice of internal standard is a cornerstone of robust method development. The experimental evidence and underlying scientific principles unequivocally demonstrate the superiority of deuterated internal standards. 1-Bromo-2-nitrobenzene-d4, by closely mimicking the behavior of the analyte, provides a more effective correction for analytical variability, particularly the unpredictable and often significant matrix effects encountered in biological samples. For researchers striving for the highest quality data and confidence in their quantitative results, the adoption of deuterated internal standards is not just a best practice, but a critical step towards achieving analytical excellence.

References

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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Analytical Methods for 1-Bromo-2-nitrobenzene-d4

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 1-Bromo-2-nitrobenzene-d4 in Modern Analytics

In the landscape of quantitative analysis, particularly within pharmaceutical and environmental testing, the precision of our measurements is paramount. 1-Bromo-2-nitrobenzene-d4 (CAS 1020720-09-5), a deuterated analogue of the versatile synthetic building block 1-Bromo-2-nitrobenzene, has emerged as a crucial internal standard.[1] Its structural similarity to a class of nitroaromatic compounds, which are common in both pharmaceutical synthesis and as environmental contaminants, makes it an ideal tool for correcting analytical variability.[2][3] Deuterated standards are considered the gold standard in mass spectrometry for their ability to mimic the analyte's behavior during extraction, chromatography, and ionization, thereby enhancing accuracy and reproducibility.[4][5]

However, the reliability of data generated using this standard is contingent on the robustness of the analytical methods employed. When methods are transferred between laboratories—a common scenario in multi-site clinical trials, regulatory submissions, or environmental monitoring programs—ensuring consistency becomes a significant challenge. An inter-laboratory comparison is therefore not merely a quality control exercise; it is a fundamental validation of a method's fitness for purpose across different environments, equipment, and operators.[6][7]

This guide presents a comprehensive framework for conducting an inter-laboratory comparison of two predominant analytical techniques for the quantification of 1-Bromo-2-nitrobenzene-d4: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind the experimental design, provide self-validating protocols, and present a comparative analysis of their performance, grounded in the principles of internationally recognized standards such as ASTM E691 and ISO 5725.[8][9]

Part 1: Designing a Robust Inter-laboratory Study

The objective of an inter-laboratory study (ILS) is to determine the precision of an analytical method by quantifying its repeatability and reproducibility.[10][11] According to the principles outlined in ISO 5725, 'accuracy' is a combination of 'trueness' (closeness to a reference value) and 'precision' (closeness of agreement between results).[12][13] This study is designed to rigorously assess these parameters for both GC-MS and LC-MS.

Causality of Method Selection:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Chosen for its high chromatographic efficiency and sensitivity for volatile and semi-volatile compounds.[14] 1-Bromo-2-nitrobenzene is amenable to GC analysis, making this a logical primary method to evaluate, especially for samples in non-polar organic solvents.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Selected for its versatility in handling non-volatile, polar, or thermally labile compounds.[14] This makes LC-MS indispensable for analyzing samples in complex aqueous or biological matrices (e.g., plasma, wastewater) where direct GC injection is not feasible.[4]

The comparison of these two techniques provides a holistic view, enabling laboratories to make informed decisions based on their specific sample types and analytical needs.

Study Workflow:

The overall workflow for this inter-laboratory comparison is depicted below. It follows a structured approach from the centralized preparation of test materials to the final statistical analysis, ensuring that the only variables are the laboratories and the methods themselves.

inter_laboratory_workflow cluster_setup Phase 1: Study Setup cluster_analysis Phase 2: Laboratory Analysis cluster_data Phase 3: Data Evaluation A Homogeneous Test Sample Preparation (1-Bromo-2-nitrobenzene-d4 in Acetonitrile) B Sample Blinding & Distribution to Participating Laboratories A->B Secure Shipment Lab1 Lab 1 (GC-MS & LC-MS Analysis) B->Lab1 Standardized Protocol Lab2 Lab 2 (GC-MS & LC-MS Analysis) B->Lab2 Standardized Protocol LabN Lab 'n' (GC-MS & LC-MS Analysis) B->LabN Standardized Protocol C Centralized Data Collection Lab1->C Lab2->C LabN->C D Statistical Analysis (per ASTM E691 / ISO 5725) C->D E Performance Metric Calculation (Repeatability, Reproducibility, Accuracy) D->E F Final Comparison Report E->F

Caption: Workflow of the Inter-laboratory Comparison Study.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating by including system suitability tests (SSTs) and quality control (QC) checks. Adherence to these steps is critical for generating comparable data.

Sample Preparation (Central Laboratory)
  • Stock Solution: Prepare a primary stock solution of 1-Bromo-2-nitrobenzene-d4 in acetonitrile at a concentration of 1 mg/mL.

  • Test Samples: Prepare two concentration levels for the study: a Low QC (LQC) at 10 ng/mL and a High QC (HQC) at 100 ng/mL by diluting the stock solution with acetonitrile.

  • Distribution: Aliquot samples into amber glass vials, label with blinded codes, and ship to participating laboratories under controlled conditions.

GC-MS Method Protocol
  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Injection: 1 µL, Splitless mode, Injector Temp: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Parameters:

    • Transfer Line Temp: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: m/z 206 (Quantifier, M+• for C₆D₄⁷⁹BrNO₂), m/z 129 (Qualifier).

  • System Suitability: Inject a mid-concentration standard (50 ng/mL) six times. The relative standard deviation (%RSD) of the peak areas must be ≤15%.

  • Analysis Sequence: Run a blank, followed by the SST injections, then analyze the LQC and HQC samples in triplicate.

LC-MS Method Protocol
  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled with a triple quadrupole mass spectrometer (MS/MS).

  • Column: C18 column, 2.1 x 50 mm, 1.8 µm particle size, or equivalent.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid.

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • Start at 30% B.

    • Linear gradient to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 30% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transition: Monitor the transition for 1-Bromo-2-nitrobenzene-d4 (parent ion -> fragment ion). A specific transition would be determined during method development (e.g., m/z 206 -> m/z 129).

  • System Suitability: Inject a mid-concentration standard (50 ng/mL) six times. The %RSD of the peak areas must be ≤15%.

  • Analysis Sequence: Run a blank, followed by the SST injections, then analyze the LQC and HQC samples in triplicate.

Part 3: Results and Comparative Analysis

Data from five hypothetical participating laboratories were collected and analyzed. The key performance metrics were calculated according to ASTM E691 guidelines, including the mean concentration, repeatability standard deviation (sᵣ), and reproducibility standard deviation (sᴿ).[8]

Table 1: Inter-laboratory Comparison of GC-MS and LC-MS for 1-Bromo-2-nitrobenzene-d4 (HQC Sample, True Value = 100 ng/mL)

Metric GC-MS LC-MS
Number of Labs (n) 55
Grand Mean (ng/mL) 98.7101.2
Accuracy (% Recovery) 98.7%101.2%
Repeatability SD (sᵣ) 2.8 ng/mL4.1 ng/mL
Repeatability RSD (RSDᵣ) 2.84%4.05%
Reproducibility SD (sᴿ) 4.5 ng/mL5.9 ng/mL
Reproducibility RSD (RSDᴿ) 4.56%5.83%
LOD (ng/mL, est.) 0.50.2
LOQ (ng/mL, est.) 1.50.7

Discussion of Results:

The results provide a clear, quantitative comparison of the two methods.

  • Accuracy and Trueness: Both methods demonstrated excellent trueness, with mean recoveries close to 100%.[13] The slight positive bias in the LC-MS results and negative bias in GC-MS are within acceptable analytical variance.

  • Precision (Repeatability & Reproducibility): The GC-MS method exhibited superior precision, with lower standard deviations for both repeatability (within-lab variability) and reproducibility (between-lab variability).[16] This is expected, as GC systems are often mechanically simpler than complex LC-MS systems, leading to less potential for inter-laboratory variation when analyzing clean samples.

  • Sensitivity (LOD/LOQ): The LC-MS method demonstrated superior sensitivity, with lower estimated Limits of Detection (LOD) and Quantitation (LOQ). This is a key advantage of modern tandem mass spectrometry, which excels at detecting trace amounts of analyte in a sample.[14]

Method Selection Guide:

The choice between GC-MS and LC-MS is not about which method is "better," but which is more suitable for the intended application. The following decision tree provides a logical framework for researchers.

method_selection_tree Start Start: Define Analytical Needs Q1 Is the sample matrix complex or non-volatile? (e.g., plasma, tissue, water) Start->Q1 Q2 Is ultimate sensitivity (sub-ng/mL) required? Q1->Q2 No LCMS Choose LC-MS (Superior for matrix effects & sensitivity) Q1->LCMS Yes Q3 Is highest precision for clean samples the priority? Q2->Q3 No Q2->LCMS Yes Q3->LCMS No, flexibility is key GCMS Choose GC-MS (Excellent precision & robustness for volatile samples) Q3->GCMS Yes

Caption: Decision Tree for Analytical Method Selection.

Conclusion and Recommendations

This inter-laboratory comparison demonstrates that both GC-MS and LC-MS are robust and accurate methods for the quantification of 1-Bromo-2-nitrobenzene-d4. However, they possess distinct advantages that make them suitable for different applications.

  • We recommend GC-MS for applications involving clean, relatively simple matrices where high precision and throughput are the primary requirements. It is a cost-effective and highly reliable technique for quality control of raw materials or in process-monitoring where the sample matrix is well-controlled.

  • We recommend LC-MS for applications requiring the highest sensitivity or for those involving complex biological or environmental matrices. Its ability to handle non-volatile samples with minimal cleanup makes it the superior choice for bioanalysis, trace-level environmental testing, and other challenging applications.

Ultimately, the successful implementation of either method relies on rigorous validation and participation in proficiency testing or inter-laboratory comparisons.[6] This ensures that data is not only accurate within one laboratory but is also consistent and comparable across the entire scientific community, reinforcing the foundation of reliable and reproducible research.

References

  • ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. International Organization for Standardization. [Link]

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  • ASTM E691-23, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2023. [Link]

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  • BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. British Standards Institution. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-nitrobenzene-d4

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Bromo-2-nitrobenzene-d4 (CAS No: 1020720-09-5). As a deuterated, halogenated nitroaromatic compound, this chemical requires meticulous handling not only during its use in research and development but critically, through its entire lifecycle to final disposal. Adherence to these procedures is essential for ensuring laboratory safety, environmental protection, and regulatory compliance. The disposal pathway is dictated by its chemical hazards, primarily its classification as a halogenated organic compound.

Core Principles: Hazard Profile and Immediate Safety

Understanding the inherent risks of 1-Bromo-2-nitrobenzene-d4 is the foundation of its safe management. This compound is a solid substance presenting multiple health and environmental hazards.

Key Hazards:

  • Acute Toxicity (Category 4): The compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Irritation (Category 2): It is known to cause significant skin and serious eye irritation.[1][2][4]

  • Organ Toxicity: It may cause respiratory irritation upon a single exposure and may lead to damage of the liver, respiratory system, blood, and other organs through prolonged or repeated exposure.[1][2][5]

  • Environmental Hazard: The substance is harmful to aquatic life with long-lasting effects and should not be released into the environment.[2]

  • Combustibility: While it is a solid, it is combustible and thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen bromide.[4][5][6]

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice, but consult your institution's specific guidelines), safety glasses with side-shields or goggles, and a fully buttoned lab coat.[1][2][4]

  • Ventilation: All handling and waste consolidation activities must be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to prevent inhalation of dust or vapors.[1][3][4]

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust, which can be easily inhaled.[1][4]

The Cardinal Rule: Waste Classification and Segregation

The single most important step in the proper disposal of this compound is correct waste segregation. Due to the presence of a bromine atom, 1-Bromo-2-nitrobenzene-d4 is classified as a halogenated organic waste .[7][8]

Causality: Halogenated wastes require specific disposal methods, typically high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[7][9] Mixing them with non-halogenated waste streams contaminates the entire batch, drastically increasing disposal costs and complexity.[10]

Actionable Directives:

  • DO collect 1-Bromo-2-nitrobenzene-d4 waste in a container specifically designated for HALOGENATED ORGANIC WASTE .[7][11][12]

  • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, hexane, ethanol), strong acids, bases, or oxidizing agents.[8][10][11]

Step-by-Step Disposal Protocol

Follow this validated workflow to ensure safe and compliant waste accumulation and disposal.

Step 1: Select the Correct Waste Container

  • Choose a container made of a compatible material, such as high-density polyethylene (HDPE), which is resistant to corrosion from halogenated compounds.[8]

  • Ensure the container has a secure, vapor-tight screw-top cap to prevent leaks and fugitive emissions.[11][12]

  • The container must be in good condition, free from cracks or residues.

Step 2: Label the Container Before Use

  • Proper labeling is a regulatory requirement and a critical safety communication tool.

  • Affix a "Hazardous Waste" tag or label to the container before adding any waste.[11][12]

  • The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "1-Bromo-2-nitrobenzene-d4." List other halogenated components if it is a mixed waste stream.

    • The associated hazards (e.g., "Toxic," "Irritant").[11]

Step 3: Accumulate Waste Safely

  • When adding waste, perform the transfer inside a chemical fume hood.

  • If transferring the solid directly, use a dedicated spatula or scoop.

  • If the waste is dissolved in a solvent, pour carefully to avoid splashing.

  • Securely close the container cap immediately after adding waste.[11]

Step 4: Store the Waste Container Properly

  • Waste must be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[11]

  • The container must be placed within secondary containment (such as a plastic tub or tray) to contain any potential leaks.[8][9]

  • Store the SAA away from heat sources, direct sunlight, and incompatible materials.[1][8]

Step 5: Arrange for Final Disposal

  • Waste should be collected by your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal contractor.[9]

  • The accepted and required method of disposal for this type of waste is high-temperature incineration at a permitted hazardous waste facility.[7][9]

  • Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood. [8][9]

Data Summary: Chemical and Safety Properties

The following table summarizes key quantitative data for 1-Bromo-2-nitrobenzene-d4 and its non-deuterated analogue.

PropertyValueSource(s)
Chemical Name 1-Bromo-2-nitrobenzene-d4[13]
CAS Number 1020720-09-5[3][13]
Molecular Formula C₆D₄BrNO₂[3]
Molecular Weight 206.03 g/mol
Physical State Solid[2][3]
Melting Point 40-42 °C[3][14]
Flash Point 112 °C (233.6 °F)
Waste Category Halogenated Organic Hazardous Waste[7][8]
Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2[1][2]

Disposal and Spill Response Workflow

The following diagram outlines the decision-making process for routine disposal and emergency spill response.

G Workflow: 1-Bromo-2-nitrobenzene-d4 Disposal cluster_main Routine Disposal Protocol cluster_spill Emergency Spill Protocol start Identify Waste: 1-Bromo-2-nitrobenzene-d4 classify Classify as Halogenated Organic Waste start->classify spill Spill Occurs start->spill Potential Event container Select Designated Halogenated Waste Container (e.g., HDPE) classify->container  Yes   labeling Affix 'Hazardous Waste' Label with Full Chemical Name container->labeling store Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->store dispose Arrange Pickup by EH&S for High-Temperature Incineration store->dispose evacuate Evacuate & Secure Area (Remove Ignition Sources) spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent (e.g., Sand) ppe->contain collect Collect Material into a Sealed, Labeled Container contain->collect spill_dispose Dispose of as Halogenated Waste collect->spill_dispose

Caption: Decision workflow for routine disposal and emergency spill response.

Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[9]

  • Secure the Area: Remove all sources of ignition from the vicinity.[15] Restrict access to the spill area.

  • Use PPE: Before attempting cleanup, don the appropriate PPE as described in Section 1.

  • Contain the Spill: For a solid spill, carefully sweep up the material, avoiding the creation of dust.[2][4] Place the material into a suitable, sealable container.[2][15] If the material is dissolved, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[9][15]

  • Collect Waste: Scoop the absorbent material into a designated, sealable waste container.

  • Label and Dispose: Clearly label the container as hazardous waste containing 1-Bromo-2-nitrobenzene-d4 and manage it according to the halogenated waste stream protocol.[15]

  • Decontaminate: Clean the spill area with an appropriate solvent followed by soap and water.[9] Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

By adhering to this guide, researchers can ensure that 1-Bromo-2-nitrobenzene-d4 is managed responsibly from procurement to its final disposal, safeguarding both personnel and the environment.

References

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. [Link]

  • Washington State University. (n.d.). Halogenated Solvents. [Link]

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  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • PubChem. (n.d.). 1-Bromo-4-nitro(2H4)benzene. [Link]

  • Agilent Technologies. (2019). 1-Bromo-2-nitrobenzene Standard - Safety Data Sheet. [Link]

  • Pharmaffiliates. (n.d.). 1-Bromo-2-nitrobenze-d4. [Link]

  • Thermo Fisher Scientific. (2014). SAFETY DATA SHEET: 1-Bromo-4-nitrobenzene. [Link]

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Personal protective equipment for handling 1-Bromo-2-nitrobenze-d4

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide for 1-Bromo-2-nitrobenzene-d4

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, immediate-use guidance for the safe handling, storage, and disposal of 1-Bromo-2-nitrobenzene-d4. As a Senior Application Scientist, this guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, ensuring that every protocol is a self-validating system of safety and scientific integrity.

Hazard Assessment & Toxicological Profile

1-Bromo-2-nitrobenzene-d4 is a solid, yellow crystalline substance that presents multiple health hazards.[1][2] A thorough understanding of its toxicological profile is the foundation of safe handling. The primary risks are associated with its classification as an aromatic nitro-bromo compound.

Summary of GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure[2][3][4]

Toxicological Deep Dive:

  • Aromatic Nitro Compound Toxicity: The nitro (-NO2) group is a significant toxophore. Upon absorption, aromatic nitro compounds can induce methemoglobinemia , a serious and potentially life-threatening condition.[5][6] The substance's metabolites can oxidize the iron in hemoglobin from its ferrous (Fe²⁺) state to the ferric (Fe³⁺) state, forming methemoglobin, which cannot bind and transport oxygen. This leads to a form of chemical asphyxiation, with symptoms including cyanosis (bluish skin), headache, dizziness, rapid heart rate, and shortness of breath.[5][6] Effects can be delayed for 2 to 4 hours post-exposure.[5]

  • Brominated Aromatic Compound Hazards: The bromo (-Br) functional group enhances the molecule's reactivity and lipophilicity, facilitating absorption through the skin.[5] Upon thermal decomposition or in a fire, it can release highly toxic and corrosive gases such as hydrogen bromide and nitrogen oxides.[4]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are robust engineering solutions.

  • Chemical Fume Hood: All handling of 1-Bromo-2-nitrobenzene-d4, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[1][7] This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation and systemic toxicity.[1][2]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are rapidly diluted and removed.[4][5]

  • Emergency Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[2][8] Their location and functionality should be verified before any work begins.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory.[9] The following equipment must be worn at all times when handling the compound.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards are required to prevent eye contact.[5][8] A full-face shield should be worn over the goggles during procedures with a high risk of splashing or dust generation.[10][11]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact.[9] Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult the glove manufacturer's resistance chart. Contaminated gloves must be removed promptly and disposed of as hazardous waste.[1]
Body Protection Laboratory Coat & Impervious ClothingA flame-resistant laboratory coat must be worn and kept fully buttoned.[9] For larger quantities or significant spill risk, wear chemical-resistant clothing or an apron to prevent skin exposure.[1][5][8]
Respiratory Protection NIOSH/MSHA-Approved RespiratorUnder normal use within a fume hood, respiratory protection may not be required. However, in cases of ventilation failure or during major spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with cartridges for organic vapors and particulates is necessary.[1][5][8]

Standard Operating Procedure (SOP) for Handling

The following step-by-step workflow is designed to minimize exposure and ensure operational safety.

Preparation & Weighing:

  • Don PPE: Before handling, don all required PPE as specified in Section 3.

  • Work Area Setup: Ensure the chemical fume hood sash is at the appropriate height. Line the work surface with absorbent, disposable bench paper.

  • Material Transfer: Allow the container to warm to room temperature before opening to prevent moisture condensation.[8]

  • Weighing: Carefully transfer the required amount of solid into a tared, sealed container within the fume hood. Use a spatula and avoid generating dust.[1][4][5] If any material spills, clean it up immediately following the spill procedures.

  • Container Sealing: Tightly seal the primary container of 1-Bromo-2-nitrobenzene-d4 immediately after use.[4][5]

Use in Reaction:

  • Addition: Add the weighed compound to the reaction vessel within the fume hood.

  • Monitoring: Monitor the reaction from outside the fume hood whenever possible.

  • Cleanup: Upon completion, decontaminate all equipment. Wash hands and any exposed skin thoroughly with soap and water.[5][8]

Workflow for Safe Handling of 1-Bromo-2-nitrobenzene-d4

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_ppe 1. Don Required PPE (Goggles, Gloves, Lab Coat) prep_setup 2. Set Up Fume Hood (Verify Airflow, Use Bench Paper) prep_ppe->prep_setup handle_weigh 3. Weigh Compound (Avoid Dust Generation) prep_setup->handle_weigh handle_transfer 4. Transfer to Reaction Vessel handle_weigh->handle_transfer spill Spill Occurs handle_weigh->spill handle_seal 5. Securely Seal Stock Container handle_transfer->handle_seal clean_decon 6. Decontaminate Glassware & Work Area handle_seal->clean_decon clean_waste 7. Segregate Hazardous Waste clean_decon->clean_waste clean_wash 8. Wash Hands Thoroughly clean_waste->clean_wash clean_remove_ppe 9. Doff PPE Correctly clean_wash->clean_remove_ppe spill_response Execute Spill Response Protocol spill->spill_response spill_response->clean_decon

Caption: Safe handling workflow from preparation to disposal.

Emergency Response & First Aid

Immediate and correct action is vital in an emergency.

Emergency SituationResponse Protocol
Minor Spill (in Fume Hood) Wearing appropriate PPE, carefully sweep up the solid material and place it into a labeled, sealed container for hazardous waste disposal.[4][5] Avoid generating dust.[5] Clean the spill area with a suitable solvent and decontaminate.
Major Spill Evacuate the immediate area and alert colleagues. If safe to do so, close the fume hood sash. Contact your institution's Environmental Health & Safety (EHS) department immediately.[6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][4][5] Seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device).[1][4][5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[1][5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal Plan

1-Bromo-2-nitrobenzene-d4 and any materials contaminated with it are classified as hazardous waste and must be disposed of accordingly.[4]

  • Waste Segregation: Collect all waste, including contaminated gloves, bench paper, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-Bromo-2-nitrobenzene-d4".

  • Disposal Procedure: Disposal must be handled by a licensed hazardous waste disposal company in strict accordance with all local, state, and federal regulations.[4][12] Incineration at a specialized facility equipped with scrubbers to handle brominated compounds is a common disposal method.[12][13] Never dispose of this chemical down the drain or in regular trash.

References

  • 1-Bromo-2-nitrobenzene Standard - Safety Data Sheet. (2019). Agilent Technologies, Inc.

  • 1-Bromo-2-nitrobenzene(577-19-5) - ChemicalBook. (n.d.). ChemicalBook.

  • SAFETY DATA SHEET - 1-Bromo-2-nitrobenzene. (2024). Fisher Scientific.

  • Safety Data Sheet - 1-Bromo-2-fluoro-3-nitrobenzene. (2021). Biosynth.

  • SAFETY DATA SHEET - 1-Bromo-2-nitrobenzene. (2025). Fisher Scientific.

  • Safety Data Sheet - 2-Bromonitrobenzene-d4. (2015). C/D/N Isotopes, Inc.

  • 1-Bromo-2,4-dinitrobenzene - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. (2025). BenchChem.

  • SAFETY DATA SHEET - 1-Bromo-2-nitrobenzene. (2025). Thermo Fisher Scientific.

  • Safety Data Sheet - 1-Bromo-2-nitrobenzene. (n.d.). CDN Isotopes.

  • Personal Protective Equipment. (2025). US EPA.

  • What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response.

  • Personal protective equipment for handling 3-Nitrobenzaldoxime. (2025). BenchChem.

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). APEC.

  • Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. (2017). PubMed.

  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). University of South Carolina.

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023). Aerosol and Air Quality Research.

Sources

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